molecular formula C6H13NO2 B3040559 (R)-Methyl 2-aminopentanoate CAS No. 21685-17-6

(R)-Methyl 2-aminopentanoate

Cat. No.: B3040559
CAS No.: 21685-17-6
M. Wt: 131.17 g/mol
InChI Key: VXGRMCZTYDXKQW-RXMQYKEDSA-N
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Description

(R)-Methyl 2-aminopentanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRMCZTYDXKQW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on D-Norvaline Methyl Ester Hydrochloride (CAS 619330-91-5)

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of D-Norvaline methyl ester hydrochloride, a molecule of increasing significance in biomedical research. Moving beyond basic data, this document delves into the mechanistic underpinnings of its activity, provides detailed experimental protocols, and outlines robust analytical methodologies. The aim is to furnish researchers with the necessary knowledge and practical insights to effectively utilize this compound in their investigations.

PART 1: Core Scientific Principles

Chemical and Physical Identity

D-Norvaline methyl ester hydrochloride is the hydrochloride salt of the methyl ester derivative of D-norvaline. Norvaline is a non-proteinogenic amino acid and an isomer of valine.[1] The "D" configuration denotes the stereochemistry at the alpha-carbon. The esterification to a methyl ester and its formulation as a hydrochloride salt are crucial for enhancing its solubility and stability, thereby improving its handling and utility in research settings.

PropertyValue
CAS Number 619330-91-5
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water
Mechanism of Action: Arginase Inhibition

The primary therapeutic and research interest in D-Norvaline and its derivatives lies in their capacity to act as potent inhibitors of the arginase enzyme.[1][3] Arginase is a key enzyme in the urea cycle that hydrolyzes L-arginine into L-ornithine and urea.[4][5] By competitively inhibiting arginase, D-Norvaline effectively increases the bioavailability of L-arginine.[1][6]

This is physiologically significant because L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[4][5][7] NO is a critical signaling molecule with a primary role in vasodilation. Consequently, by preserving L-arginine levels, D-Norvaline can indirectly enhance the production of NO, leading to improved blood flow.[1] This mechanism is the foundation for its investigation in cardiovascular health and athletic performance.[1][8]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Physiological Effect L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Metabolism D_Norvaline D-Norvaline Methyl Ester HCl D_Norvaline->Arginase Inhibition NO Nitric Oxide (NO) NOS->NO Synthesis Vasodilation Enhanced Vasodilation NO->Vasodilation Promotes

Caption: D-Norvaline methyl ester hydrochloride inhibits arginase, increasing L-arginine availability for nitric oxide synthesis.

PART 2: Research Applications and Experimental Frameworks

The modulation of the L-arginine-NO pathway by D-Norvaline methyl ester hydrochloride has prompted its investigation in diverse research areas, including hypertension, neurodegenerative diseases like Alzheimer's, and as a performance-enhancing supplement in sports nutrition.[1][9][10][11][12][13]

In Vitro Arginase Inhibition Assay

To quantify the inhibitory potential of D-Norvaline methyl ester hydrochloride, a direct in vitro arginase activity assay is essential. This protocol outlines a colorimetric method to measure urea production.

Principle: The assay quantifies the amount of urea generated from the arginase-catalyzed hydrolysis of L-arginine. The concentration of urea is determined by its reaction with a chromogenic agent.[14][15]

Methodology:

  • Reagent Preparation: Prepare stock solutions of Tris-HCl buffer, MnCl2, L-arginine, and the test compound (D-Norvaline methyl ester hydrochloride) at various concentrations.

  • Enzyme Activation: In a 96-well plate, combine the arginase enzyme with Tris-HCl buffer containing MnCl2 and incubate to activate the enzyme.[14][15]

  • Inhibitor Incubation: Add varying concentrations of D-Norvaline methyl ester hydrochloride or a vehicle control to the wells containing the activated enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding L-arginine to each well.[14][15]

  • Incubation: Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).[14][15]

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4 and H3PO4).[14][15]

  • Color Development: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat the plate to allow for color development.[14]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 550-570 nm) using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound and determine the IC50 value.

Arginase_Assay_Workflow Start Prepare Reagents Activate_Enzyme Activate Arginase with MnCl2 Start->Activate_Enzyme Add_Inhibitor Add D-Norvaline Methyl Ester HCl Activate_Enzyme->Add_Inhibitor Initiate_Reaction Add L-Arginine Substrate Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Terminate with Acid Incubate->Stop_Reaction Color_Development Add Colorimetric Reagent & Heat Stop_Reaction->Color_Development Read_Absorbance Measure Absorbance Color_Development->Read_Absorbance Analyze_Data Calculate % Inhibition & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for an in vitro arginase inhibition assay.

Cellular Nitric Oxide Production Assay

To assess the downstream functional consequence of arginase inhibition in a cellular context, the measurement of NO production is critical.

Principle: This assay often employs a fluorescent probe, such as DAF-FM diacetate, which becomes fluorescent upon reacting with NO. The increase in fluorescence intensity is proportional to the amount of NO produced.

Methodology:

  • Cell Culture: Plate and culture endothelial cells (e.g., bovine pulmonary arterial endothelial cells) to confluence.

  • Compound Treatment: Treat the cells with various concentrations of D-Norvaline methyl ester hydrochloride for a defined pre-incubation period.

  • Dye Loading: Load the cells with an NO-sensitive fluorescent dye as per the manufacturer's protocol.

  • Stimulation of NO Production: Stimulate the cells with an agonist known to induce eNOS activity (e.g., acetylcholine) in the presence of L-arginine.[16]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Interpretation: An increase in fluorescence in the treated cells compared to the control indicates enhanced NO production.

PART 3: Analytical Quality Control

Ensuring the identity, purity, and stability of D-Norvaline methyl ester hydrochloride is crucial for the reliability and reproducibility of research findings. A suite of analytical techniques should be employed for its characterization.[17]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[17][18]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structural identity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]+, corresponding to the molecular weight of the free base plus a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation.

  • ¹H NMR: Will reveal the chemical shifts and coupling patterns of all protons in the molecule, including the methyl ester protons, the alpha-proton, and the protons of the propyl side chain.

  • ¹³C NMR: Will show distinct signals for each carbon atom in the structure.

PART 4: Synthesis Outline

The synthesis of D-Norvaline methyl ester hydrochloride typically involves two key steps: the synthesis of D-norvaline and its subsequent esterification.

  • Synthesis of D-Norvaline: Chiral synthesis methods are employed to produce the D-enantiomer. One common approach starts from n-valeric acid, which undergoes a series of reactions including bromination and amination, followed by chiral resolution to isolate the D-isomer.[19]

  • Esterification: The carboxylic acid of D-norvaline is converted to its methyl ester. A common and convenient method involves reacting the amino acid with methanol in the presence of an activating agent like thionyl chloride or trimethylchlorosilane.[20][21] The reaction yields the hydrochloride salt of the amino acid methyl ester directly.

Conclusion

D-Norvaline methyl ester hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the arginase-NO pathway. Its well-defined mechanism of action, coupled with the availability of robust analytical and experimental protocols, makes it a powerful compound for studies in cardiovascular disease, neuroscience, and beyond. This guide provides a foundational framework to support the rigorous and insightful application of D-Norvaline methyl ester hydrochloride in scientific research.

References

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
  • Schnell, T. B., et al. (2018). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats.
  • Morris, S. M., Jr. (2009). Arginase: a critical regulator of nitric oxide synthesis and vascular function. Vascular Pharmacology, 50(3-4), 98-105.
  • Durante, W., et al. (2001). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 280(5), L876-L883.
  • Wang, W. W., et al. (1995). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology, 269(5 Pt 2), H1782-H1788.
  • Santa Cruz Biotechnology, Inc. (n.d.). Arginase Inhibitors.
  • Chem-Impex International, Inc. (n.d.). DL-Norvaline methyl ester hydrochloride.
  • Selleck Chemicals. (n.d.). DL-Norvaline.
  • ChemicalBook. (n.d.). DL-NORVALINE METHYL ESTER HYDROCHLORIDE.
  • Chem-Impex International, Inc. (n.d.). D-Valine methyl ester hydrochloride.
  • Reid, J. J., et al. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 156(5), 783-793.
  • Lisi, A., et al. (2021). Synthesis of Arginase Inhibitors: An Overview. Molecules, 26(2), 430.
  • MedChemExpress. (n.d.). Arginase Inhibitors.
  • Bio-protocol. (n.d.). Arginase assay.
  • Zhejiang University. (2009). A method for synthesizing D-norvaline with n-valeric acid.
  • Chen, W., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(4), 258-262.
  • Chem-Impex International, Inc. (n.d.). DL-Valine methyl ester hydrochloride.
  • Fisher Scientific. (2025).
  • Gilinsky, M. A., et al. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Oxidative Medicine and Cellular Longevity, 2020, 4935386.
  • Gilinsky, M. A., et al. (2020). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Oxidative Medicine and Cellular Longevity, 2020, 4935386.
  • Nia Innovation. (n.d.). D-Norvaline methyl ester HCl.
  • Zhejiang University of Technology. (2012). Synthesis method of D, L-norvaline.
  • Alfa Chemistry. (n.d.). D-Valine Methyl Ester Hydrochloride.
  • Organic Syntheses. (n.d.).
  • Polis, B., et al. (2018). L-norvaline reverses cognitive decline and synaptic loss in a murine model of Alzheimer's disease. bioRxiv.
  • Polis, B., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1036-1050.
  • El-Hady, F. A., et al. (2021). Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. Molecules, 26(6), 1675.
  • Jiangsu University of Science and Technology. (2010). Preparation method of L-valine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). D-Valine methyl ester hydrochloride.
  • The Dow Chemical Company. (1996). Process for the efficient preparation of N-substituted dehydroamino acid esters. U.S.
  • Seattle Genetics, Inc. (2019). Monomethylvaline compounds capable of conjugation to ligands. U.S.
  • Emery Pharma. (2023, March 7).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). D-Valine Methyl Ester Hydrochloride.
  • ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?.
  • Wikipedia. (n.d.). Norvaline.
  • International Institute for Science, Technology and Education (IISTE). (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Santa Cruz Biotechnology, Inc. (n.d.). D-Valine methyl ester hydrochloride.
  • Santa Cruz Biotechnology, Inc. (n.d.). L-Norvaline methyl ester hydrochloride.

Sources

An In-depth Technical Guide to the Stereochemical Distinction Between (R)-Methyl 2-aminopentanoate and L-norvaline methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical analysis for researchers, scientists, and drug development professionals on the fundamental differences between (R)-Methyl 2-aminopentanoate and L-norvaline methyl ester. We will dissect their stereochemical relationship, outline their physicochemical properties, and provide robust experimental protocols for their differentiation and analysis.

The Central Question: Identity or Isomerism?

At first glance, the names this compound and L-norvaline methyl ester describe similar chemical entities. Both refer to a five-carbon amino acid derivative (norvaline) where the carboxylic acid has been esterified with methanol. The critical point of divergence lies in the stereochemical descriptors: (R) versus L . Understanding the relationship between these two naming conventions is paramount to establishing whether they are identical compounds or stereoisomers.

In the context of drug development and biological research, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a defining characteristic that governs molecular recognition, dictating how a molecule interacts with chiral biological targets like enzymes and receptors.[1][2] This interaction, in turn, determines the compound's efficacy, metabolism, and potential toxicity.[3][4]

A Deep Dive into Stereochemistry: Unraveling the Nomenclature

To resolve the identity of these compounds, we must first determine the absolute configuration of L-norvaline using the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous (R) or (S) designation to a chiral center.

The Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system assigns priorities to the four substituents attached to a chiral carbon based on atomic number.[5][6][7]

  • Assign Priorities: For the chiral carbon (C2) of methyl 2-aminopentanoate, the substituents are:

    • -NH₂ (Amino group)

    • -COOCH₃ (Methyl ester group)

    • -CH₂CH₂CH₃ (Propyl group)

    • -H (Hydrogen)

    Priorities are assigned based on the atomic number of the atom directly bonded to the chiral center:

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -COOCH₃ (Carbon, Z=6, bonded to two oxygens)

    • Priority 3: -CH₂CH₂CH₃ (Carbon, Z=6, bonded to another carbon)

    • Priority 4: -H (Hydrogen, Z=1)

  • Determine Configuration: The "L" designation for amino acids is based on the Fischer projection, where for L-amino acids, the amino group is on the left when the carboxyl group is at the top. To assign an R/S configuration, we orient the molecule so the lowest-priority group (-H) points away from the viewer. For L-amino acids (with the exception of cysteine), tracing the path from priority 1 → 2 → 3 results in a counter-clockwise direction.

    Applying this to L-norvaline: 1 (-NH₂) → 2 (-COOCH₃) → 3 (-CH₂CH₂CH₃) is a counter-clockwise path.

    Therefore, L-norvaline has the (S) absolute configuration .[8]

The Verdict: Enantiomers

Based on the CIP analysis, we can conclude:

  • L-norvaline methyl ester is systematically named (S)-Methyl 2-aminopentanoate .[9][10]

  • This compound is the mirror image of the L-form, corresponding to D-norvaline methyl ester .

Thus, This compound and L-norvaline methyl ester are not the same compound; they are enantiomers. Enantiomers are non-superimposable mirror images of each other.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Sample->Filter Injector Injector Filter->Injector Column Chiral Column (e.g., Polysaccharide CSP) Injector->Column Mobile Phase (Hexane/IPA) Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Sources

Solubility of methyl (R)-2-aminopentanoate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (R)-2-aminopentanoate (also known as (R)-Norvaline methyl ester) represents a critical class of chiral building blocks used in peptide synthesis and peptidomimetic drug development. Its solubility profile is strictly bimodal , governed entirely by its protonation state.

This guide provides a technical analysis of its solubility in aqueous versus organic media, distinguishing between the stable Hydrochloride Salt (HCl) typically supplied by manufacturers and the reactive Free Base generated in situ. Understanding this dichotomy is essential for efficient extraction, purification, and reaction planning.

Physicochemical Identity

PropertyDataNotes
IUPAC Name Methyl (R)-2-aminopentanoate
Common Name (R)-Norvaline methyl ester
CAS (HCl Salt) 619330-91-5Commercial storage form (Solid)
CAS (Free Base) 29582-96-5 (L-isomer ref)Reactive oil form (Liquid)
Molecular Weight 131.17 g/mol (Base) / 167.63 g/mol (HCl)
LogP (Predicted) ~0.53 (Free Base)Amphiphilic character
pKa (Amine) ~7.5 - 8.0Lower than free amino acid due to ester e- withdrawal
The "Solubility Switch" Mechanism

The solubility of this compound is not static; it is a function of pH.

  • pH < 7.0 (Acidic): The amine is protonated (

    
    ). The molecule exists as an ionic salt, highly soluble in water and insoluble in non-polar organics.
    
  • pH > 8.5 (Basic): The amine is deprotonated (

    
    ). The molecule exists as a neutral, lipophilic oil, highly soluble in organic solvents and sparingly soluble in water.
    

Solubility Landscape: Water vs. Organic Solvents

A. Aqueous Solubility[4][6][7]
  • HCl Salt: Freely soluble (>100 mg/mL). The ionic lattice breaks down readily in water due to high solvation energy of the ammonium cation and chloride anion.

  • Free Base: Sparingly soluble to Soluble. While the ester and amine groups are polar, the pentyl side chain and methyl cap introduce significant hydrophobicity.

    • Warning: In aqueous solution, the free base is unstable . It undergoes rapid hydrolysis to (R)-Norvaline (zwitterion) and Methanol, or cyclization to diketopiperazines (if concentrated).

B. Organic Solubility
  • HCl Salt:

    • Methanol/Ethanol: Soluble (Protogenic solvents can solvate the ions).

    • DCM/Ethyl Acetate/Ether: Insoluble. The salt lattice energy resists disruption by non-polar solvents.

  • Free Base:

    • Chlorinated Solvents (DCM, Chloroform): Miscible/Highly Soluble. Preferred for extraction.

    • Esters (Ethyl Acetate): Highly Soluble.

    • Ethers (THF, MTBE): Soluble.

    • Hydrocarbons (Hexane/Toluene): Moderately Soluble. (Solubility increases with temperature).

Summary Table: Solvent Compatibility
SolventHCl Salt FormFree Base FormApplication
Water (pH < 7) High N/A (Converts to salt)Storage / Aqueous Workup
Water (pH > 9) N/A (Converts to base)Low/Moderate (Unstable)Neutralization phase
Methanol HighHighHomogeneous reactions
Dichloromethane (DCM) InsolubleHigh Extraction / Peptide Coupling
Ethyl Acetate InsolubleHigh Extraction
Diethyl Ether InsolubleModerate/HighPrecipitation of Salt
Hexane InsolubleLow/ModerateWashing impurities

Dynamic Solubility & Extraction Workflow

The most common technical error in handling methyl (R)-2-aminopentanoate is attempting to dissolve the HCl salt directly in non-polar organic solvents (like DCM) for coupling reactions. The salt must be "freed" first.

Visualization: The pH-Dependent Partitioning

The following diagram illustrates the standard workflow for transferring the molecule from an aqueous storage phase to an organic reaction phase.

SolubilitySwitch cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (DCM/EtOAc) Salt HCl Salt Form (R-NH3+ Cl-) Highly Water Soluble Hydrolysis Hydrolysis Risk (Degradation to Acid) Salt->Hydrolysis Prolonged storage in water FreeBase Free Base Form (R-NH2) Highly Organic Soluble Salt->FreeBase 1. Add Base (NaHCO3/NaOH) 2. Extract into Organic Coupling Peptide Coupling Reaction Ready FreeBase->Coupling Dry & Use Immediately caption Fig 1: Phase Transfer Protocol via pH Manipulation

Figure 1: Phase Transfer Protocol via pH Manipulation.

Experimental Protocols

Protocol A: Generating the Free Base (Organic Extraction)

Objective: Convert commercial HCl salt into DCM-soluble free base for immediate reaction.

  • Dissolution: Dissolve 10 mmol of Methyl (R)-2-aminopentanoate HCl in 20 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 20 mL of saturated aqueous

    
     (or 1M NaOH) with stirring.
    
    • Note: Use mild base (

      
      ) if possible to minimize ester hydrolysis risk.
      
  • Extraction: Immediately extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate solvent in vacuo at low temperature (< 30°C).

    • Result: Colorless to pale yellow oil. Use immediately.

Protocol B: Solubility Validation (Self-Check)

To verify the identity of your material:

  • Take a small sample (~10 mg) of the solid.

  • Add 1 mL DCM.

    • Remains Solid/Cloudy? It is the HCl Salt .

    • Dissolves Clear? It is likely the Free Base (or the salt has degraded).

  • Add 1 mL Water to a fresh sample.

    • Dissolves Clear? It is the HCl Salt .

    • Oily droplets/Cloudy? It is the Free Base .

Stability & Degradation Risks

Researchers must be aware that "solubility" in water is often a precursor to decomposition for amino acid esters.

The "Triangle of Instability"
  • Hydrolysis: In water (especially at pH > 7), the methyl ester hydrolyzes to the free acid ((R)-Norvaline), which changes the solubility profile completely (zwitterion, insoluble in organics).

  • Dimerization: As a free base in concentrated solution, two molecules can react to form a cyclic diketopiperazine, releasing methanol. This is irreversible.

Stability Ester Methyl (R)-2-aminopentanoate (Free Base) Acid (R)-Norvaline (Free Acid) Ester->Acid + H2O / OH- (Hydrolysis) Dimer Diketopiperazine (Cyclic Dimer) Ester->Dimer Concentration / Heat (Cyclization) caption Fig 2: Primary Degradation Pathways

Figure 2: Primary Degradation Pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118488, Methyl (2S)-2-aminopentanoate hydrochloride. (Note: Enantiomer data is physically identical for solubility). Retrieved from [Link]

  • Kasai, T. et al. (2021).Stability of Amino Acid Methyl Esters in Organic Solvents. Molecules, 26(6). (General reference for amino acid ester stability).

Whitepaper: Applications of (R)-Methyl 2-aminopentanoate in Non-Proteinogenic Amino Acid Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The expansion of the chemical space in drug discovery and peptidomimetic design heavily relies on non-proteinogenic amino acids (npAAs). Among these, (R)-Methyl 2-aminopentanoate —commonly known as D-norvaline methyl ester (CAS: 619330-91-5 for the hydrochloride salt)[1]—serves as a critical chiral building block. By masking the C-terminus of the D-enantiomer of norvaline, this molecule provides a highly soluble, stereospecific synthon for the development of protease inhibitors, psychotropic drug intermediates, and advanced antimicrobial agents.

This technical guide synthesizes the chemical rationale, synthetic methodologies, and biological applications of this compound, providing researchers with actionable, self-validating protocols and mechanistic insights.

Chemical Rationale & Structural Dynamics

This compound is the esterified derivative of D-norvaline, a straight-chain aliphatic amino acid. The strategic choice to utilize the methyl ester of the D-enantiomer is driven by two primary factors:

  • Orthogonal Reactivity: The methyl esterification prevents zwitterion formation, drastically increasing the molecule's solubility in aprotic organic solvents (e.g., DMF, DCM). This allows for selective N-terminal acylation or isocyanate formation without unwanted C-terminal polymerization.

  • Stereospecificity in Biological Systems: Biological systems are inherently chiral, predominantly utilizing L-amino acids. Incorporating the D-enantiomer into peptide sequences confers profound proteolytic stability. Furthermore, D-norvaline derivatives are frequently utilized as inactive stereoisomeric controls to validate the target specificity of L-norvaline-based drugs[2].

Applications in Synthetic Chemistry & Drug Development

Synthesis of Latent Isocyanates & Serine Protease Inhibitors

Isocyanates are highly reactive electrophiles used to synthesize ureas and carbamates, but their toxicity and instability limit their use. This compound is utilized to synthesize N-alkyl carbamoylimidazoles , which act as stable, water-tolerant "latent isocyanates"[3].

In the development of human leukocyte elastase (HLE) inhibitors, stereochemistry dictates efficacy. While derivatives of L-norvaline methyl ester irreversibly inhibit HLE, the corresponding this compound (D-norvaline methyl ester) derivatives are completely inactive[4]. This stark contrast proves that the inhibition is not merely a result of chemical reactivity, but requires precise spatial alignment within the enzyme's active site, making the D-enantiomer an essential negative control in assay validation[4].

Intermediates for Psychotropic and Antidepressant Agents

This compound is a highly valued precursor in the pharmaceutical industry for synthesizing central nervous system (CNS) therapeutics. According to US Patent 8,178,686, D-norvaline methyl ester is reacted with thionyl chloride and further processed to yield optically active oxathiazolidine derivatives [5]. These derivatives are crucial intermediates that facilitate the efficient, high-purity production of aminopentane derivatives, which are investigated as psychotropic agents, antidepressants, and anti-Alzheimer's drugs[5].

Enzyme Kinetics and -Chymotrypsin Mapping

Pioneering work by George Hein and Carl Niemann utilized acylated derivatives of D-norvaline methyl ester to map the primary specificity of


-chymotrypsin[6][7]. Because the D-enantiomer cannot be efficiently hydrolyzed by the enzyme, it acts as a competitive inhibitor. By measuring the competitive inhibition constant (

), researchers can precisely map the hydrophobic binding pocket of serine proteases without the confounding variable of substrate cleavage[6].

G A (R)-Methyl 2-aminopentanoate C Latent Isocyanate (N-alkyl carbamoylimidazole) A->C N-terminal activation B 1,1'-Carbonyldiimidazole (CDI) B->C Proton transfer D Serine Protease Evaluation C->D Assay E Inactive Control (Stereospecificity Proof) D->E D-enantiomer result

Synthetic workflow generating latent isocyanates from this compound.

Metabolic and Microbiological Implications (D-Norvaline)

When the methyl ester is hydrolyzed, the resulting free acid (D-norvaline) exhibits profound and unique biological activities distinct from its L-counterpart.

Synergistic Eradication of MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) adapts to antibiotics by altering its cell membrane. D-norvaline acts as a leucyl-tRNA synthetase inhibitor . In norvaline-rich conditions, the synthetase makes translational errors, which severely disrupts the synthesis of phospholipid fatty acids (PLFA)[8]. This disruption increases membrane fluidity and decreases hydrophobicity, effectively destroying the bacteria's physical defense. When combined with oxacillin, D-norvaline dramatically lowers the Minimum Inhibitory Concentration (MIC) of the antibiotic, providing a synergistic mechanism to eradicate MRSA biofilms[8].

Astrobiology and Anaerobic Toxicity

In astrobiological studies regarding early Earth, D-norvaline (found in carbonaceous chondrites) was tested against anaerobic microorganisms like Geobacter bemidjiensis. At millimolar concentrations (10 mM), D-norvaline acts as a severe environmental toxin, completely inhibiting microbial iron reduction[9]. This toxicity suggests that meteoritic infall of racemic npAAs acted as a selection pressure for the evolution of early racemases[9].

Arginase Inhibition and Nitric Oxide (NO) Modulation

L-norvaline is a well-documented arginase inhibitor that boosts Nitric Oxide (NO) production by increasing L-arginine availability for Nitric Oxide Synthase (NOS)[10][11]. However, this mechanism is strictly enantiomer-dependent. D-norvaline has zero effect on NO production or arginase inhibition[2][12]. Therefore, in metabolic studies of Alzheimer's Disease and macrophage activation, D-norvaline is the gold-standard negative control used to prove that physiological changes are strictly due to targeted arginase inhibition rather than non-specific amino acid overload[12][13].

Pathway N1 D-Norvaline (Hydrolyzed Ester) N2 Leucyl-tRNA Synthetase Inhibition N1->N2 N3 Altered Phospholipid Fatty Acid (PLFA) Synthesis N2->N3 N4 Increased Membrane Fluidity & Decreased Hydrophobicity N3->N4 N5 Synergistic Oxacillin Permeation N4->N5 N6 MRSA Eradication N5->N6

Mechanism of D-norvaline mediated MRSA sensitization to oxacillin.

Quantitative Data Presentation

Table 1: Comparative Biological Activity of Norvaline Enantiomers & Derivatives

CompoundTarget / SystemActivity / EffectCausality / Mechanism
L-Norvaline Macrophage ArginaseHigh InhibitionStructural mimicry of ornithine blocks arginase, boosting NO[12].
D-Norvaline Macrophage ArginaseNo Effect Enantiomer mismatch prevents active site binding[2][12].
L-Norvaline Methyl Ester Human Leukocyte ElastaseIrreversible InhibitionLatent isocyanate derivative binds active serine residue[4].
This compound Human Leukocyte ElastaseInactive Stereochemical clash prevents nucleophilic attack by elastase[4].
D-Norvaline MRSA (with Oxacillin)Synergistic DeathInhibits Leucyl-tRNA synthetase, altering membrane PLFA[8].

Table 2: Kinetic Parameters for


-Chymotrypsin Inhibition (Aqueous, 25°C) [6]
Inhibitor (Acylated D-Norvaline Methyl Ester)

(Competitive Inhibition Constant)
N-Acetyl-D-norvaline methyl ester

M
N-Chloroacetyl-D-norvaline methyl ester

M
N-Benzoyl-D-norvaline methyl ester

M

Experimental Methodologies

Protocol 1: Synthesis of Latent Isocyanate from this compound

Causality Note: This protocol utilizes the hydrochloride salt of the ester rather than the free base. The proton transfer from the ammonium salt to 1,1'-carbonyldiimidazole (CDI) releases the free amine while simultaneously protonating and activating the CDI, resulting in a near-quantitative yield[3].

  • Preparation: Suspend 10.0 mmol of this compound hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.05 equivalents (10.5 mmol) of 1,1'-carbonyldiimidazole (CDI) in a single portion at 0°C.

  • Proton Transfer & Coupling: Stir the suspension vigorously. As the proton transfer occurs, the suspension will gradually clear into a homogenous solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Isolation: Wash the organic layer with cold 0.1 M HCl (2 x 10 mL) to remove unreacted imidazole, followed by brine. Dry over anhydrous

    
    .
    
  • Yield: Evaporate the solvent under reduced pressure to yield the optically pure N-carbamoylimidazole derivative.

Protocol 2: Validation of MRSA Membrane Disruption via D-Norvaline

Causality Note: This self-validating system measures the physical change in the bacterial membrane (fluidity) before and after D-norvaline exposure, proving that the reduction in oxacillin MIC is mechanically driven by lipid alteration[8].

  • Culture Preparation: Grow MRSA strain LAC in Tryptic Soy Broth (TSB) to an optical density (

    
    ) of 0.5.
    
  • Treatment: Dose the culture with 995.8 µg/mL of D-norvaline (hydrolyzed from the ester) and incubate for 4 hours at 37°C[8].

  • Fluidity Assay: Harvest the cells and wash with PBS. Stain the cells with 1,6-diphenyl-1,3,5-hexatriene (DPH) at a final concentration of 2 µM for 30 minutes in the dark.

  • Measurement: Measure fluorescence polarization using a spectrofluorometer (Excitation: 360 nm, Emission: 426 nm). A decrease in fluorescence polarization indicates an increase in membrane fluidity caused by D-norvaline's disruption of branched-chain fatty acid synthesis.

  • Synergy Testing: Plate the treated cells on agar containing sub-lethal concentrations of oxacillin to quantify the synergistic log-kill rate.

References

  • Unusual Amino Acids: Norvaline | LifeTein Peptide Blog LifeTein[Link]

  • Nonproteinogenic D-Amino Acids at Millimolar Concentrations Are a Toxin for Anaerobic Microorganisms Relevant to Early Earth and Other Anoxic Planets ResearchGate (Astrobiology)[Link]

  • Leucyl-tRNA Synthetase Inhibitor, D-Norvaline, in Combination with Oxacillin, Is Effective against Methicillin-Resistant Staphylococcus aureus MDPI[Link]

  • Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent ResearchGate (The Journal of Organic Chemistry)[Link]

  • George HEIN | Professor Emeritus | Ph. D | Lesley University, Cambridge ResearchGate[Link]

  • Benzotriazole-Mediated Synthesis of Aza-peptides: En Route to an Aza-Leuenkephalin Analogue ResearchGate[Link]

  • CARL NIEMANN - National Academy of Sciences National Academy of Sciences[Link]

  • United States Patent (10) Patent No.: US 8,178,686 B2 Googleapis.com[Link]

  • A New Perspective on Alzheimer's Disease as a Brain Expression of a Complex Metabolic Disorder Exon Publications[Link]

  • Arginase modulates nitric oxide production in activated macrophages American Journal of Physiology[Link]

  • Arginase Inhibition Supports Survival and Differentiation of Neuronal Precursors in Adult Alzheimer's Disease Mice PMC (NIH)[Link]

Sources

Molecular weight and physical characteristics of methyl 2-aminopentanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: H-Nva-OMe·HCl, L-Norvaline methyl ester hydrochloride, Methyl 2-aminovalerate HCl CAS Registry Number: 56558-30-6 (L-isomer), 10047-10-6 (racemic)

Executive Summary & Strategic Utility

Methyl 2-aminopentanoate hydrochloride is the methyl ester derivative of the non-proteinogenic amino acid Norvaline (2-aminopentanoic acid). In drug discovery, this compound serves as a critical chiral building block, particularly in the synthesis of peptidomimetics and protease inhibitors.

Unlike the naturally occurring valine or leucine, the straight alkyl side chain of norvaline provides a distinct steric and hydrophobic profile. By converting the carboxylic acid to a methyl ester, researchers protect the C-terminus, facilitating controlled peptide coupling reactions or heterocycle formation. This monograph details the physicochemical properties, synthesis protocols, and handling requirements necessary for high-integrity research applications.

Physicochemical Identity

The following data aggregates experimentally validated properties for the L-isomer (H-L-Nva-OMe·HCl), the primary reagent in stereoselective synthesis.

Table 1: Core Physical Specifications
PropertyValue / DescriptionNote
Chemical Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(C6H13NO2[1][2][3][4][5] · HCl)
Molecular Weight 167.63 g/mol Free base: 131.17 g/mol
Appearance White to off-white crystalline powderHygroscopic
Melting Point 109 °C – 112 °CSharp transition indicates high purity
Solubility High: Water, Methanol, DMSOLow: Diethyl ether, HexaneIonic nature drives polarity
pKa (approx) ~7.5 (Amino group)Esterification lowers pKa of

-amine
Hygroscopicity Moderate to HighStore with desiccant
Structural Logic

The molecule consists of a linear propyl side chain attached to the


-carbon. The hydrochloride salt form stabilizes the amine, preventing autopolymerization (diketopiperazine formation) and oxidation.

SMILES (Isomeric): CCCC(=O)OC.Cl

Synthesis & Production Protocol

Methodology: Thionyl Chloride Mediated Esterification Rationale: This method is preferred over acid-catalyzed Fischer esterification using gaseous HCl because it generates anhydrous HCl in situ and drives the reaction to completion via the removal of volatile byproducts (


 and 

).
Reaction Scheme


Step-by-Step Protocol

Safety Pre-check: Perform all operations in a functioning fume hood. Thionyl chloride (


) reacts violently with water and releases toxic gases.
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Solvent Preparation: Charge the flask with Methanol (anhydrous, 50 mL) . Cool to 0 °C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride (1.2 equivalents) to the cold methanol over 20 minutes.

    • Mechanism:[6][7][8] This generates the active methyl chlorosulfite/HCl species.

  • Addition: Add L-Norvaline (1.0 equivalent) in one portion. The solution may remain heterogeneous initially.

  • Reflux: Remove the ice bath. Heat the mixture to reflux (approx. 65 °C) for 4–6 hours . The solution should become clear.

  • Monitoring: Verify completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove MeOH and excess HCl.

    • Co-evaporation: Add diethyl ether (20 mL) and evaporate again to remove traces of acid and induce precipitation.

  • Purification: Recrystallize the crude solid from Methanol/Diethyl Ether.

  • Drying: Dry under high vacuum over

    
     or NaOH pellets to yield the hydrochloride salt.
    
Process Visualization

SynthesisWorkflow Start Start: Anhydrous MeOH (0°C) Activation Add SOCl2 (Dropwise) Generates HCl in situ Start->Activation Addition Add L-Norvaline (Solid) Activation->Addition Reflux Reflux 65°C (4-6 Hours) Addition->Reflux Dissolution Evap Rotary Evaporation Remove Solvent/Gas Reflux->Evap Completion (TLC) Purify Recrystallization (MeOH/Et2O) Evap->Purify Crude Solid Product Final Product: H-Nva-OMe HCl Purify->Product Dry & Weigh

Caption: Workflow for the synthesis of Methyl 2-aminopentanoate HCl via Thionyl Chloride activation.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 or 

Reference: TMS (0 ppm)
Shift (

ppm)
MultiplicityIntegrationAssignment
0.90 Triplet (

)
3HTerminal Methyl (

)
1.35 – 1.45 Multiplet (

)
2H

-Methylene (

)
1.70 – 1.80 Multiplet (

)
2H

-Methylene (

)
3.75 Singlet (

)
3HEster Methyl (

)
3.95 – 4.05 Triplet (

)
1H

-Proton (

)
8.50 – 8.80 Broad Singlet3HAmmonium (

) Only visible in DMSO
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • Expected Peak:

    
    
    
    
    
    (corresponding to the free base cation).
  • Note: The HCl counterion is not observed in the primary MS peak but ensures the salt form.

Handling, Stability, and Safety

Storage Conditions
  • Temperature: Room temperature (20–25 °C) is generally acceptable for short-term; 2–8 °C is recommended for long-term storage to prevent ester hydrolysis.

  • Environment: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic ; moisture absorption can lead to hydrolysis (reverting to Norvaline) or clumping.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

Applications in Drug Development

Methyl 2-aminopentanoate HCl is a versatile intermediate. Its primary utility lies in its structural deviation from standard amino acids, offering unique pharmacokinetic properties.

Peptidomimetics & Protease Inhibitors

Norvaline derivatives are frequently used to replace Leucine or Valine in peptide sequences.

  • Mechanism: The linear side chain eliminates the

    
    -branching found in Valine/Isoleucine. This reduces steric bulk near the peptide backbone, potentially altering the folding conformation or fitting into specific enzyme binding pockets (e.g., S1 pockets of proteases) where branched residues cannot fit.
    
  • Example: Synthesis of elastase inhibitors or ACE inhibitors where side-chain linearity correlates with binding affinity.

Heterocyclic Scaffold Synthesis

The ester and amine functionalities allow for rapid cyclization reactions.

  • Pathways: Reaction with isocyanates yields hydantoins; reaction with imidoesters yields imidazolines.

Applications cluster_0 Peptide Synthesis cluster_1 Medicinal Chemistry Compound Methyl 2-aminopentanoate HCl Coupling C-Terminus Protection (Coupling Partner) Compound->Coupling Cyclization Heterocycle Formation (Hydantoins) Compound->Cyclization Mimetics Peptidomimetics (Linear Sidechain) Coupling->Mimetics Inhibitors Protease Inhibitors (S1 Pocket Fit) Cyclization->Inhibitors

Caption: Strategic applications of Methyl 2-aminopentanoate HCl in synthesis and drug design.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118488, Methyl (2S)-2-aminopentanoate hydrochloride. Retrieved from [Link]

Sources

Technical Safety & Handling Guide: (R)-Methyl 2-aminopentanoate hydrochloride

[1][3][4]

Executive Technical Summary

This compound hydrochloride (also known as D-Norvaline methyl ester HCl) is a non-proteinogenic chiral building block used extensively in peptidomimetic drug design.[1][3][4] Its D-configuration confers resistance to enzymatic degradation in biological systems, making it a critical scaffold for protease inhibitors and stable peptide therapeutics.[1][2][3][4]

However, its utility is balanced by specific physiochemical instabilities—primarily hygroscopicity-induced ester hydrolysis and pH-dependent cyclization—that require rigorous handling protocols beyond standard GHS requirements.[1][4]

Chemical Identity Matrix
ParameterTechnical Specification
IUPAC Name Methyl (2R)-2-aminopentanoate hydrochloride
Common Synonyms D-Norvaline methyl ester HCl; H-D-Nva-OMe[1][4]·HCl
CAS Number 619330-91-5
Molecular Formula C₆H₁₃NO₂[1][2][4][5][6] · HCl
Molecular Weight 167.63 g/mol
Stereochemistry (R)-Enantiomer (D-Series)
Physical State White to off-white crystalline solid

Hazard Architecture & Toxicology Profile

While classified under the "Warning" signal word, the risks associated with this compound are exacerbated by its potential to release bioactive metabolites upon degradation.[1][2][3]

GHS Classification & Pathophysiology
Hazard CategoryH-CodeStatementPathophysiological Mechanism
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.[1][4]Systemic absorption of amino acid esters can disrupt nitrogen balance; metabolic hydrolysis releases methanol (neurotoxic).[1][2][3][4]
Skin/Eye Irritation H315, H319Causes skin/serious eye irritation.[1][2][7]Acidic nature of the hydrochloride salt combined with the lipophilicity of the ester allows rapid dermal penetration and local acidification.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[1][2][4][7]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[1][2][3][4]
The "Hidden" Hazard: Chemical Instability

Researchers must recognize that the primary operational hazard is unintended degradation .[1][2][4]

  • Hydrolysis: Exposure to atmospheric moisture hydrolyzes the methyl ester, releasing Methanol (toxic) and D-Norvaline (zwitterionic solid).[1][2][3]

  • Cyclization (Diketopiperazine): If neutralized (free-based) without immediate reaction, the free amine can attack the ester of a neighboring molecule, forming stable diketopiperazines (DKP).[1][2][3] This ruins the reagent purity and alters the toxicological profile.[1][2][3][4]

Operational Protocols & Engineering Controls

A. Storage & Inventory Management (The "Dry Chain")

Standard "Store at Room Temperature" advice is insufficient for high-purity applications.[1][2][3][4]

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Temperature: 2–8°C is optimal to retard ester hydrolysis, though room temperature is acceptable if strictly dry.[1][2]

  • Validation: Verify container seal integrity monthly. Any clumping indicates moisture ingress and partial hydrolysis.[1][2][3][4]

B. Handling & Solution Preparation

Objective: Prevent hydrolysis and racemization.[1][2][4]

  • Weighing: Perform in a low-humidity environment (<40% RH) or inside a glovebox for GMP batches.

  • Solvent Choice:

    • Preferred: Anhydrous DMF, DMSO, or Methanol (if transesterification is not a concern).[1][2][3]

    • Avoid: Water or unbuffered aqueous solutions unless immediate use is intended.[1][2][4]

  • Neutralization (Critical Step):

    • When removing the HCl salt (e.g., for peptide coupling), use a tertiary base (DIPEA, NMM) in situ.[1][2][3]

    • Do NOT generate the free base oil and store it.[1][2][4] It will cyclize/polymerize.[1][2][3][4]

C. Self-Validating Purity Check

Before committing the reagent to a high-value synthesis, perform this rapid check:

  • TLC System: n-Butanol/Acetic Acid/Water (3:1:1).[1][2][3][4]

  • Visualization: Ninhydrin stain.[1][2][4]

  • Pass Criteria: Single spot (Rf ~0.6).

  • Fail Criteria: Second lower spot (Free acid from hydrolysis) or baseline streak.[1][2][3]

Visualizing the Instability Pathways

The following diagram illustrates the chemical fate of the molecule if mishandled, highlighting why moisture control is a safety and quality imperative.

DegradationPathwaysCompoundThis compound HCl(Stable Solid)MoistureMoisture Ingress(High Humidity)Compound->MoistureBaseBase Neutralization(pH > 7)Compound->BaseHydrolysisHydrolysisMoisture->HydrolysisFreeBaseFree Amine Ester(Unstable Oil)Base->FreeBaseIn Situ GenerationFreeAcidD-Norvaline (Free Acid)+ Methanol (Toxic)Hydrolysis->FreeAcidSlow DegradationCyclizationDimerizationDKPDiketopiperazine (DKP)(Dead End Product)Cyclization->DKPFreeBase->CyclizationIf stored > 1 hr

Figure 1: Chemical stability logic flow.[1][3][4] Note that moisture leads to methanol release, while improper neutralization leads to irreversible dimerization.[1][2][3]

Emergency Response Architecture

Exposure Response Logic
  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.[1][2][3][4] If wheezing occurs, administer oxygen.[1][2][3]

  • Eye Contact: Flush with water for 15 minutes minimum .[1][2][8] The acidic salt can cause corneal opacity if not removed quickly.[1][2][3][4]

  • Skin Contact: Wash with soap and water.[1][2][4][8] Do not use alcohol-based wipes, as they may enhance transdermal absorption of the ester.[1][2][3][4]

Spill Management (Solid State)[1][2][3]
  • PPE: N95/P100 respirator, nitrile gloves, safety goggles.[1][2][3]

  • Containment: Do not dry sweep (generates dust).[1][2][3]

  • Cleanup: Cover spill with wet paper towels (to minimize dust) or use a HEPA vacuum.[1][2][3]

  • Decontamination: Wipe surface with 1% Sodium Bicarbonate solution to neutralize residual acidity.[1][2][4]

Synthesis & Application Context

This reagent is primarily used in Solid Phase Peptide Synthesis (SPPS) .[1][2][3]

  • Coupling Efficiency: The methyl ester protects the C-terminus.[1][2][4] However, for SPPS, the free acid (Fmoc-D-Nva-OH) is more common.[1][3][4] This methyl ester is typically used in Solution Phase synthesis or for preparing specific C-terminal modified analogs.[1][2][4]

  • Racemization Risk: Low during storage, but moderate during base-mediated coupling.[1][2][4] Always use racemization suppressants (e.g., HOBt/Oxyma) during activation.[1][2][3]

Workflow Visualization: Safe Handling Decision Tree

SafetyLogicStartStart: Handling this compound HClQuantityQuantity?Start->QuantitySmall< 1 gramQuantity->SmallLarge> 10 gramsQuantity->LargePPE_SmallStandard PPE:Gloves, Goggles, Lab CoatSmall->PPE_SmallPPE_LargeEnhanced PPE:Respirator (N95), Double Gloves,Fume Hood MandatoryLarge->PPE_LargeActionWeighing ProtocolPPE_Small->ActionPPE_Large->ActionDryEnvMinimize Exposure:Close bottle immediatelyUse DesiccantAction->DryEnv

Figure 2: Decision matrix for PPE selection based on reagent quantity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14118488, Methyl (2S)-2-aminopentanoate hydrochloride (Enantiomer Reference). Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-aminopentanoate hydrochloride.[1][2][4] Retrieved from [Link][1][2][3]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis.[1][2][3] CRC Press.[1][2][3][4] (Reference for amino acid ester dimerization and DKP formation mechanisms).

Methodological & Application

Synthesis of (R)-Methyl 2-aminopentanoate from D-norvaline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (R)-Methyl 2-aminopentanoate, a valuable chiral building block in pharmaceutical and organic chemistry. The protocol details the Fischer esterification of the readily available amino acid, D-norvaline, using a thionyl chloride-methanol system. This method offers a straightforward and efficient route to the desired product in its hydrochloride salt form, which is often preferred for its stability and ease of handling. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and expected outcomes.

Introduction

This compound, the methyl ester of D-norvaline, is a crucial intermediate in the synthesis of a variety of chiral molecules, including peptide analogues and pharmacologically active compounds. The presence of both a primary amine and a methyl ester functional group allows for versatile subsequent chemical modifications. The use of D-norvaline, a non-proteinogenic amino acid, as the starting material ensures the introduction of the desired (R)-stereochemistry at the alpha-carbon, which is often critical for the biological activity of the final target molecule.

The Fischer-Speier esterification is a classic and widely used method for the conversion of carboxylic acids to esters.[1] The reaction is typically catalyzed by a strong acid in the presence of an excess of the corresponding alcohol.[1][2] In the context of amino acid esterification, the use of thionyl chloride (SOCl₂) in methanol is a particularly effective approach.[3][4][5] Thionyl chloride reacts with methanol in situ to generate anhydrous hydrogen chloride (HCl), which acts as the catalyst for the esterification.[4] This method avoids the need for handling gaseous HCl directly and drives the reaction to completion. The resulting product is conveniently isolated as its hydrochloride salt.[6]

This application note will provide a step-by-step protocol for this transformation, a discussion of the underlying reaction mechanism, and guidelines for the characterization of the final product.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound hydrochloride from D-norvaline.

Experimental Protocol

This protocol is adapted from general procedures for the esterification of amino acids using thionyl chloride and methanol.[3][7]

Materials and Equipment
  • D-norvaline

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (50 mL). Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) to the cooled methanol dropwise via a dropping funnel over a period of 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.[3]

  • Addition of D-norvaline: Once the addition of thionyl chloride is complete, add D-norvaline (1.0 equivalent) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 1-2 hours, then heat the reaction to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.[8]

  • Isolation of Product: To the resulting residue, add anhydrous diethyl ether to precipitate the product. Stir the suspension for 15-20 minutes.

  • Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold anhydrous diethyl ether. Dry the product under vacuum to obtain this compound hydrochloride.

Mechanism and Rationale

The synthesis of this compound hydrochloride from D-norvaline via the thionyl chloride/methanol method proceeds through a Fischer esterification mechanism. The key steps are outlined below:

  • In situ Catalyst Generation: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is unstable and decomposes to generate sulfur dioxide (SO₂) and anhydrous hydrogen chloride (HCl).[4][9] This in situ generation of HCl provides the acidic catalyst necessary for the esterification.

  • Protonation of the Carbonyl: The carboxylic acid group of D-norvaline is protonated by the generated HCl. This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination of Water: A proton transfer occurs within the tetrahedral intermediate, leading to the formation of a good leaving group (water). The subsequent elimination of a water molecule reforms the carbonyl group, yielding the protonated ester.

  • Deprotonation: The protonated ester is then deprotonated to give the final product, this compound. Due to the acidic conditions, the amino group is protonated, and the product is isolated as the stable hydrochloride salt.

The use of an excess of methanol serves to shift the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[2]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation D_norvaline D-norvaline Reaction_Vessel Reaction at Reflux D_norvaline->Reaction_Vessel MeOH Anhydrous Methanol MeOH->Reaction_Vessel SOCl2 Thionyl Chloride SOCl2->Reaction_Vessel Slow Addition at 0°C Evaporation Rotary Evaporation Reaction_Vessel->Evaporation Cool to RT Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product This compound HCl Drying->Final_Product

Caption: Workflow for the synthesis of this compound hydrochloride.

Expected Results and Characterization

The final product, this compound hydrochloride, should be a white to off-white solid. The expected yield is typically in the range of 80-95%.

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
AppearanceWhite to off-white solid
StorageStore at room temperature
Spectroscopic Data

The following are expected spectroscopic data for the product. Note that the spectra for the (R)- and (S)-enantiomers are identical.

  • ¹H NMR (400 MHz, D₂O):

    • δ 4.10 (t, J = 6.8 Hz, 1H, α-CH)

    • δ 3.75 (s, 3H, OCH₃)

    • δ 1.80-1.95 (m, 2H, β-CH₂)

    • δ 1.30-1.45 (m, 2H, γ-CH₂)

    • δ 0.85 (t, J = 7.2 Hz, 3H, δ-CH₃)

  • ¹³C NMR (100 MHz, D₂O):

    • δ 172.5 (C=O)

    • δ 55.0 (α-CH)

    • δ 53.0 (OCH₃)

    • δ 33.5 (β-CH₂)

    • δ 19.0 (γ-CH₂)

    • δ 13.0 (δ-CH₃)

  • Mass Spectrometry (ESI+):

    • m/z: 132.1 [M+H]⁺ (for the free base)

Chiral Purity Analysis

The enantiomeric purity of the final product can be determined by chiral gas chromatography (GC) after derivatization.[10][11][12] A common method involves the acylation of the amino group with an achiral reagent, such as trifluoroacetic anhydride, followed by analysis on a chiral column (e.g., a cyclodextrin-based stationary phase).[10] This allows for the separation and quantification of the (R)- and (S)-enantiomers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionEnsure the reaction is run for the specified time at reflux. Monitor by TLC.
Moisture in reagents or glasswareUse anhydrous methanol and ensure all glassware is thoroughly dried.
Loss of product during work-upEnsure complete precipitation with diethyl ether and minimize transfers.
Product is an oil or sticky solidIncomplete removal of solventEnsure thorough drying under vacuum.
Presence of impuritiesRecrystallize the product from a suitable solvent system (e.g., methanol/ether).
Broad or complex NMR spectrumPresence of impurities or residual solventPurify the product by recrystallization and ensure it is completely dry.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound hydrochloride from D-norvaline. The use of thionyl chloride in methanol for Fischer esterification is a well-established and scalable procedure. The detailed steps for synthesis, work-up, and characterization should enable researchers to successfully prepare this valuable chiral intermediate for their synthetic needs.

References

  • Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]

  • Fischer Esterification. [Link]

  • Organic Syntheses Procedure. [Link]

  • Fischer Esterification Procedure. [Link]

  • Toniolo, C., Bonora, G. M., & Fontana, A. (1974). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. International Journal of Peptide and Protein Research, 6(6), 371-377.
  • Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • mzCloud. N Methyl 2 AI. [Link]

  • Chem-Impex. L-Norvaline methyl ester hydrochloride. [Link]

  • Opekar, S., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods and Protocols, 4(2), 26.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • MassBank. 4-METHYL-2-PENTANONE; EI-B; MS. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Konnert, L., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2943.
  • ResearchGate. What is the alternate process for preparing ester hydrochloride?. [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). [Link]

  • Google Patents. CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
  • Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

Thionyl chloride mediated esterification of D-norvaline in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thionyl Chloride Mediated Esterification of D-Norvaline

Introduction & Scope

D-Norvaline (D-2-aminopentanoic acid) is a critical non-proteinogenic amino acid utilized in the synthesis of peptidomimetics, protease inhibitors, and chiral building blocks for drug discovery. The conversion of the carboxylic acid moiety to a methyl ester is a fundamental protection step, preventing side reactions during subsequent peptide coupling or derivatization.

While Fischer esterification (using


) is a traditional approach, it generates water as a byproduct, which can drive equilibrium backward or require azeotropic removal. The Thionyl Chloride (

) / Methanol
method is preferred for amino acids because it generates anhydrous

in situ and consumes water produced during esterification, driving the reaction to completion under milder conditions.

This guide provides a validated, scalable protocol for the synthesis of D-Norvaline Methyl Ester Hydrochloride , emphasizing the preservation of optical purity (avoiding racemization) and ensuring high yield.

Reaction Mechanism & Chemical Logic

The reaction proceeds via the in situ generation of anhydrous hydrogen chloride and the activation of the carboxyl group. Unlike simple acid catalysis, thionyl chloride acts as a dehydrating agent.

Key Mechanistic Steps:

  • Reagent Activation:

    
     reacts with methanol to form methyl chlorosulfite and anhydrous 
    
    
    
    .
  • Protonation: The amino acid carboxyl group is protonated by the generated

    
    .
    
  • Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.

  • Irreversible Step: The breakdown of intermediates releases

    
     (gas), driving the equilibrium forward and preventing hydrolysis.
    

Figure 1: Mechanistic Pathway

Mechanism Start Reagents: SOCl2 + MeOH Inter1 Intermediate: MeOS(O)Cl + HCl (anhydrous) Start->Inter1 Exothermic Reaction Activation Activation: D-Norvaline-COOH + HCl -> [R-C(OH)2]+ Inter1->Activation Protonation Attack Nucleophilic Attack: MeOH adds to Carbonyl Activation->Attack Esterification Product Product: D-Norvaline-OMe . HCl + SO2 (gas) + MeCl Attack->Product - H2O consumed by SOCl2

Caption: Step-wise activation and esterification pathway ensuring anhydrous conditions.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature (Addition)

to

Prevents "bumping" and uncontrolled release of

gas. Minimizes side reactions (methyl chloride formation).
Temperature (Reaction)

to

(RT)
Crucial for D-Isomers. High heat (reflux) increases the risk of racemization. Stirring at RT is slower but preserves enantiomeric excess (%ee).
Stoichiometry 1.5 - 2.0 eq.

Excess ensures all water generated is scavenged and maintains high

concentration.
Moisture Control Anhydrous MeOHIntroduction of external water promotes hydrolysis of the ester product.

Detailed Experimental Protocol

Target Compound: D-Norvaline Methyl Ester Hydrochloride Scale: 10 mmol (approx. 1.17 g of D-Norvaline)

Materials:
  • D-Norvaline (MW: 117.15 g/mol )

  • Thionyl Chloride (

    
    , Reagent Grade, >99%)
    
  • Methanol (Anhydrous, <0.05% water)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE) (for workup)

Step-by-Step Procedure:
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (packed with

      
       or Drierite) or a nitrogen inlet.
      
    • Place the flask in an ice-water bath (

      
      ).
      
  • Solvent Charge:

    • Add 20 mL of anhydrous Methanol to the flask. Allow it to cool for 10 minutes.

  • Reagent Addition (Exothermic):

    • Using a glass syringe (plastic may degrade), slowly add 1.5 mL (approx. 20 mmol, 2.0 eq) of Thionyl Chloride dropwise over 10–15 minutes.

    • Observation: The solution will fume and warm up. Maintain temperature

      
      .
      
  • Substrate Addition:

    • Add 1.17 g (10 mmol) of D-Norvaline in one portion.

    • The amino acid will dissolve slowly as it converts to the hydrochloride salt.

  • Reaction Phase:

    • Remove the ice bath.[1] Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir continuously for 12–18 hours .

    • Alternative (Speed): If racemization is not a primary concern, reflux at

      
       for 3 hours. However, for high-value chiral blocks, the RT method is preferred.
      
  • Workup & Isolation:

    • Concentrate the reaction mixture in vacuo (Rotary Evaporator, water bath

      
      ) to remove solvent and excess 
      
      
      
      .
    • A viscous oil or sticky solid will remain.

    • Co-evaporation: Add 10 mL of fresh methanol and re-evaporate (repeat 2x) to remove trace

      
       and 
      
      
      
      .
  • Purification (Trituration):

    • Add 20 mL of cold Diethyl Ether (or MTBE) to the residue.

    • Stir/sonicate vigorously until the product precipitates as a white crystalline solid.

    • Filter the solid using a sintered glass funnel.[2] Wash with cold ether (

      
      ).
      
  • Drying:

    • Dry the solid in a vacuum desiccator over

      
       or 
      
      
      
      pellets for 4 hours.

Figure 2: Experimental Workflow

Protocol Step1 Chill MeOH (0°C) Step2 Add SOCl2 Dropwise (Exothermic Control) Step1->Step2 Step3 Add D-Norvaline Step2->Step3 Step4 Stir at RT (12-18h) *Prevents Racemization* Step3->Step4 Step5 Evaporate Solvent (Remove HCl/SO2) Step4->Step5 Step6 Triturate with Ether Step5->Step6 Final Filter & Dry (White Solid) Step6->Final

Caption: Step-by-step workflow for the isolation of D-Norvaline Methyl Ester HCl.

Process Control & Validation

The synthesized product must be validated against the following criteria to ensure identity and purity.

TestExpected ResultNotes
Appearance White crystalline solidYellowing indicates oxidation or residual

.
Melting Point

Based on L-isomer data [1]. Enantiomers have identical MPs.

NMR (DMSO-

)

ppm (s, 3H,

)
Confirm disappearance of broad COOH peak.
Optical Rotation

(

, MeOH)
Critical: L-isomer is positive (+); D-isomer must be negative. Magnitude should match literature [1].
TLC

(Butanol:Acetic Acid:Water 4:1:1)
Stain with Ninhydrin (purple spot). Ester moves higher than free acid.

NMR Interpretation: The diagnostic signal is the sharp singlet at ~3.7 ppm corresponding to the methyl ester protons. The


-proton (chiral center) typically appears as a triplet or multiplet around 3.9–4.0 ppm.

Troubleshooting Guide

  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual solvent or excess acid.

    • Solution: Dissolve in a minimum amount of dry MeOH, then slowly add excess cold

      
       while scratching the glass wall to induce nucleation.
      
  • Issue: Low Yield.

    • Cause: Incomplete reaction or hydrolysis during workup.

    • Solution: Ensure the reaction runs for the full duration. During workup, minimize exposure to humid air.

  • Issue: Loss of Optical Activity (Racemization).

    • Cause: Reaction temperature too high (reflux) or extended exposure to high acidity.

    • Solution: Strictly adhere to the Room Temperature protocol. Do not reflux.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and toxic.[3] Reacts violently with water to release

    
     and 
    
    
    
    gases. Must be handled in a fume hood.
  • Methanol: Flammable and toxic.

  • Waste Disposal: Quench excess

    
     by slowly adding the reaction mixture to a large volume of ice-water containing sodium bicarbonate (if not isolating product) or dispose of acidic organic waste according to EHS regulations.
    

References

  • Sigma-Aldrich (Merck). L-Norvaline methyl ester hydrochloride Product Specification. (Proxy for physical constants of the enantiomer). Link

  • Li, Y., et al. (2009).[4] "Synthesis and biological evaluation of novel peptide deformylase inhibitors." Bioorganic & Medicinal Chemistry, 17(10), 3536-3542.[4] (Reference for Norvaline ester synthesis conditions). Link

  • Brenner, M. & Huber, W. (1953).

    
    -amino acid esters by alcoholysis of methyl esters." Helvetica Chimica Acta, 36, 1109. (Classic mechanism reference). Link
    
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reagent Guide. (Mechanistic overview). Link

Sources

Procedure for coupling D-norvaline methyl ester in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Advanced Strategies for the Incorporation of D-Norvaline Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Challenge and Utility of D-Norvaline Esters

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug development. D-amino acids, such as D-norvaline, are particularly valuable for introducing conformational constraints and enhancing metabolic stability by reducing susceptibility to enzymatic degradation.[1] Furthermore, modification of the C-terminus to a methyl ester can significantly alter a peptide's solubility, membrane permeability, and pharmacokinetic profile. The C-terminal ester often serves as a pro-drug, which can be hydrolyzed by intracellular esterases to release the active carboxylic acid form.[2][3]

This guide provides a detailed framework for the successful coupling of D-norvaline methyl ester in Fmoc-based solid-phase peptide synthesis (SPPS). The primary challenge in this procedure arises from the steric hindrance presented by the D-configuration and the alkyl side chain of norvaline. This hindrance can lead to sluggish and incomplete coupling reactions when using standard protocols.[4][5] Therefore, optimized protocols leveraging potent activation agents and specific cleavage strategies are required to ensure high-yield synthesis of the desired C-terminally modified peptide.

Strategic Synthesis Design: Resin, Protection, and Activation

A successful synthesis begins with a robust strategic plan. For incorporating a C-terminal D-norvaline methyl ester, the most common and flexible approach involves standard Fmoc/tBu chemistry on an acid-labile resin, followed by a specialized cleavage protocol that generates the methyl ester.[6][7]

  • Resin Selection : 2-Chlorotrityl chloride (2-CTC) or Wang resins are highly suitable for this application. Their linkers are sufficiently acid-labile to be cleaved under conditions that concurrently form the C-terminal methyl ester while often leaving acid-sensitive side-chain protecting groups intact if milder conditions are used.[2]

  • Protecting Group Scheme : The orthogonal Fmoc/tBu strategy is recommended.[6][8] The Nα-amino group of D-norvaline is protected with the base-labile Fmoc group, while side-chain functional groups of other amino acids in the sequence are protected with acid-labile groups (e.g., Boc, tBu, Trt).[9] This ensures that the peptide backbone is assembled without premature deprotection of side chains.

  • The Coupling Imperative : Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically demanding residues, leading to low yields and deletion sequences.[4][5] The key to success lies in using more powerful in-situ activating reagents that can overcome the steric barrier.

The SPPS Coupling Cycle: A Workflow for D-Norvaline Methyl Ester

The following diagram outlines the core steps for incorporating Fmoc-D-Norvaline onto the resin-bound peptide chain.

SPPS Cycle for D-Norvaline Methyl Ester A 1. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) B 2. Resin Washing (DMF, DCM) A->B C 3. Amino Acid Activation (Fmoc-D-Nva-OH + HATU/DIPEA in DMF) B->C D 4. Coupling to Resin (Extended Reaction Time: 1-2 hours) C->D E 5. Resin Washing (DMF) D->E F 6. Monitoring (Kaiser Test) (Optional but Recommended) E->F F->A Next Cycle

Caption: Workflow for the incorporation of Fmoc-D-Norvaline.

Protocol 1: Optimized Coupling of Fmoc-D-Norvaline

This protocol details the use of a potent uronium salt-based activating agent to ensure efficient coupling.

4.1. Reagents and Materials

  • Peptide-resin with free N-terminal amine

  • Fmoc-D-Norvaline-OH

  • Coupling Activator : HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base : DIPEA (N,N-Diisopropylethylamine)

  • Solvents : Anhydrous, peptide-grade Dimethylformamide (DMF) and Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

4.2. Step-by-Step Coupling Procedure

  • Fmoc Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x) to prepare for coupling.

  • Prepare Activation Solution : In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol synthesis scale, use the following:

    • Fmoc-D-Norvaline-OH (4 equivalents; ~0.4 mmol)

    • HATU (3.9 equivalents; ~0.39 mmol)

    • Dissolve in a minimal volume of DMF.

  • Pre-Activation : Add DIPEA (8 equivalents; ~0.8 mmol) to the activation solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color. This step is critical as HATU, in the presence of a base, rapidly converts the amino acid's carboxyl group into a highly reactive OAt-ester, which is poised to react with the resin-bound amine.[10]

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature.

  • Reaction Time : Due to steric hindrance, extend the coupling time to at least 45-60 minutes. For particularly difficult sequences, this can be extended to 2 hours or even overnight.[4]

  • Monitoring (Optional but Recommended) : After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[11]

  • Washing : Once the coupling is complete (Kaiser test is negative/yellow), wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

4.3. Troubleshooting Incomplete Coupling

If the Kaiser test remains positive, a second coupling is necessary. This "double coupling" strategy ensures that challenging couplings are driven to completion.

Troubleshooting Incomplete Coupling start Kaiser Test Result? positive Positive (Blue) start->positive negative Negative (Yellow) start->negative action_double_couple Perform Second Coupling: - Drain and wash resin (DMF 3x) - Repeat coupling protocol with fresh reagents positive->action_double_couple action_proceed Coupling Complete: Proceed to next SPPS cycle negative->action_proceed

Caption: Decision tree for addressing incomplete coupling reactions.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is arguably the most critical factor for overcoming the steric hindrance of D-norvaline.

Coupling ReagentReagent TypeActivation MechanismKey Advantages & Considerations
DIC/HOBt CarbodiimideForms O-acylisourea intermediate, converted to HOBt-esterLow cost, but often too slow and inefficient for hindered couplings.[5]
HBTU / HCTU Aminium/UroniumForms highly reactive HOBt/HOAt-based active estersMore reactive than carbodiimides. HCTU is generally more potent than HBTU.[4]
HATU Aminium/UroniumForms a more reactive OAt (7-aza-HOBt) esterExcellent for hindered amino acids and reduces racemization risk.[10][12] The current gold standard for difficult couplings.
PyBOP Phosphonium SaltForms an acyloxy-phosphonium cationStrong coupling reagent with high chemoselectivity. Byproducts are generally non-carcinogenic.[10]
TFFH Fluorinating AgentForms highly reactive acyl fluoride in situExceptionally effective for the most extremely hindered couplings, such as with α,α-disubstituted amino acids.[4][12]

Protocol 2: Cleavage and C-Terminal Esterification

Once the peptide synthesis is complete, the peptide must be cleaved from the resin in a manner that generates the desired C-terminal methyl ester.

Method A: Cleavage with Methanolic HCl (for 2-CTC or Wang Resin)

This method is effective and uses readily available reagents to simultaneously cleave the peptide and form the methyl ester.[2]

6.1. Reagents and Materials

  • Dry peptide-resin

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl) or Anhydrous HCl gas

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

6.2. Step-by-Step Cleavage Procedure

  • Drying : It is crucial to thoroughly dry the peptide-resin under high vacuum overnight. The presence of water can lead to the formation of the peptide acid as a byproduct.[13]

  • Prepare Cleavage Cocktail : Prepare a solution of 0.5 M to 2.0 M anhydrous HCl in methanol. This can be achieved by slowly and carefully adding acetyl chloride to ice-cold anhydrous methanol with stirring. For example, add ~1.4 mL of AcCl to 20 mL of cold MeOH. Caution: This reaction is exothermic and generates HCl gas. Perform in a fume hood.

  • Resin Swelling : Swell the dry peptide-resin (e.g., 100 mg) in a minimal volume of DCM (~1 mL) in a reaction vessel.

  • Cleavage Reaction : Add the methanolic HCl cocktail (~4-5 mL) to the swollen resin. Seal the vessel and agitate at room temperature for 2-5 hours. The reaction cleaves the peptide from the resin via transesterification, directly yielding the peptide methyl ester.[2]

  • Peptide Isolation : Filter the resin and collect the filtrate. Wash the resin with additional methanol or DCM and combine the filtrates.

  • Evaporation : Remove the solvent from the combined filtrate under reduced pressure (rotary evaporation).

  • Precipitation : Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl ether. The crude peptide methyl ester should precipitate.

  • Final Steps : Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

Cleavage MethodResin CompatibilityConditionsAdvantagesDisadvantages
Methanolic HCl 2-CTC, Wang0.5-2.0 M HCl in MeOH, 2-5 hDirect formation of methyl ester; mild conditions can preserve some side-chain protecting groups.Requires anhydrous conditions; preparation of reagent requires care.
DIPEA/MeOH/DMF HMPB, HMBADIPEA/MeOH/DMF (1:5:5), overnightMild, non-acidic conditions.May require prior removal of acid-labile side-chain protecting groups.

Analysis and Characterization

After cleavage and purification (typically by reverse-phase HPLC), the final product must be characterized to confirm its identity and purity.

  • Mass Spectrometry : This is the most definitive technique. Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry should be used to verify the molecular weight of the final peptide.[14][15] The observed mass should correspond to the calculated mass of the peptide with a C-terminal methyl ester (addition of 14 Da relative to the free acid).

  • HPLC : Analytical RP-HPLC is used to determine the purity of the peptide product.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. ACS Publications. Available at: [Link]

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. (2012). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. (2025). Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. Available at: [Link]

  • Efficient Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. (2009). Available at: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Amino Acid-Protecting Groups. ACS Publications. (2019). Available at: [Link]

  • C-Terminal Protein Sequencing: Methods, Applications, and Significance. LinkedIn. Available at: [Link]

  • C-Terminal Sequence Analysis of Peptides and Proteins Using Carboxypeptidases and Mass Spectrometry after Derivatization of Lys and Cys Residues. ACS Publications. Available at: [Link]

  • A Method To Define the Carboxyl Terminal of Proteins. The Rockefeller University Press. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. Available at: [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. National Institutes of Health. Available at: [Link]

  • Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor. ACS Publications. (2015). Available at: [Link]

Sources

Application Note: Preparation of Methyl 2-Aminopentanoate Hydrochloride Using Trimethylchlorosilane (TMSCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of amino acid methyl esters is a foundational transformation in peptide synthesis, medicinal chemistry, and the generation of chiral building blocks[1]. Traditional Fischer esterification methods utilizing thionyl chloride (SOCl₂) or gaseous hydrochloric acid (HCl) often require harsh reflux conditions, which can lead to racemization, diketopiperazine (DKP) byproduct formation, and complex workups.

This application note details a highly efficient, mild, and scalable protocol for the preparation of methyl 2-aminopentanoate hydrochloride (L-norvaline methyl ester hydrochloride) using trimethylchlorosilane (TMSCl) in anhydrous methanol. By leveraging the in situ generation of anhydrous HCl and the water-scavenging properties of TMSCl, this method achieves near-quantitative yields at room temperature while maintaining strict stereochemical integrity[1][2].

Mechanistic Rationale & Causality

The efficacy of the TMSCl-mediated esterification relies on a dual-action mechanism[2]. When freshly distilled TMSCl is added to methanol, it undergoes rapid solvolysis to generate anhydrous hydrogen chloride and methoxytrimethylsilane (TMSOMe).

  • Amine Protonation: The first equivalent of generated HCl immediately protonates the α-amino group of 2-aminopentanoic acid. This prevents the amine from acting as a nucleophile (suppressing intermolecular amidation/DKP formation) and solubilizes the zwitterionic starting material into the methanolic solution.

  • Carbonyl Activation & Water Scavenging: The second equivalent of HCl protonates the carboxylic acid oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. Crucially, any water generated during the tetrahedral intermediate's collapse reacts with excess TMSCl to form hexamethyldisiloxane (HMDS) and additional HCl. This irreversible water-scavenging step thermodynamically drives the Fischer esterification to absolute completion[1].

Mechanism TMSCl TMSCl + Anhydrous MeOH HCl Anhydrous HCl + TMSOMe (In situ generation) TMSCl->HCl Solvolysis (Exothermic) Protonated Protonated Norvaline (Activated Carbonyl & Amine) HCl->Protonated Protonation Norvaline L-Norvaline (2-Aminopentanoic Acid) Norvaline->Protonated + HCl Tetrahedral Tetrahedral Intermediate (+ MeOH) Protonated->Tetrahedral Nucleophilic Attack Product Methyl 2-Aminopentanoate Hydrochloride Tetrahedral->Product - H2O Scavenger Water Scavenging (TMSCl + H2O → HMDS + HCl) Tetrahedral->Scavenger H2O byproduct Scavenger->Product Drives equilibrium

Reaction mechanism of TMSCl-mediated Fischer esterification and water scavenging.

Comparative Method Analysis

Selecting TMSCl over traditional reagents is a deliberate choice to optimize safety, yield, and purity. Table 1 summarizes the empirical advantages of this approach.

Table 1: Comparison of Amino Acid Esterification Methods

MethodReagentsReaction TempYield (%)Causality / Limitations
TMSCl (Current) TMSCl, MeOH20–25 °C95–99%Mild conditions prevent racemization; byproducts (HMDS, TMSOMe) are highly volatile[1].
Thionyl Chloride SOCl₂, MeOH65 °C (Reflux)85–95%Generates toxic SO₂ gas; elevated temps risk diketopiperazine formation.
Gaseous HCl HCl(g), MeOH65 °C (Reflux)80–90%Hazardous to handle; difficult to precisely control stoichiometry.
Acid Resin Amberlyst-15, MeOH65 °C (Reflux)70–85%Heterogeneous reaction; slower kinetics; requires physical filtration.

Experimental Protocol

Note: This protocol is designed as a self-validating system. Visual cues and specific analytical checkpoints are embedded to ensure process control.

Reagents & Equipment
  • L-Norvaline (2-Aminopentanoic acid): 1.17 g (10.0 mmol, 1.0 eq)

  • Trimethylchlorosilane (TMSCl): 2.80 mL (22.0 mmol, 2.2 eq). Must be freshly distilled or sourced from a newly opened, septum-sealed AcroSeal™ bottle.

  • Anhydrous Methanol: 15.0 mL. Water content must be <50 ppm.

  • Diethyl Ether: 20.0 mL (Cold, for trituration).

  • Equipment: Flame-dried 100 mL round-bottom flask, magnetic stir bar, rubber septum, nitrogen balloon, ice bath.

Step-by-Step Methodology
  • System Preparation: Purge the flame-dried 100 mL round-bottom flask with nitrogen. Add L-Norvaline (1.17 g) and a magnetic stir bar.

  • Solvent Addition: Inject 15.0 mL of anhydrous methanol via syringe.

    • Causality: The amino acid will remain largely insoluble as a white suspension. Do not add heat to force dissolution; protonation in the next step will solubilize it.

  • Activation (Critical Step): Submerge the flask in an ice bath (0 °C). Using a glass syringe, add TMSCl (2.80 mL) dropwise over 10 minutes.

    • Causality: The reaction between TMSCl and MeOH is highly exothermic. Dropwise addition at 0 °C prevents localized boiling, which would prematurely volatilize the generated HCl and reduce catalytic efficiency.

  • Esterification: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 to 16 hours.

    • Validation Checkpoint: The opaque suspension will transition into a completely clear, homogeneous solution once the amine is fully protonated and esterified.

  • Reaction Monitoring: Confirm completion via TLC (Silica gel, Butanol:Acetic Acid:Water 4:1:1, Ninhydrin stain) or LC-MS. The starting material spot should be completely absent.

  • Concentration: Remove the methanol, TMSOMe, and HMDS by concentrating the mixture under reduced pressure (rotary evaporation at 35 °C).

    • Causality: Because all reaction byproducts are highly volatile siloxanes, aqueous workup is entirely bypassed, preventing hydrolytic cleavage of the newly formed ester.

  • Purification: Suspend the resulting crude syrup/solid in 20.0 mL of ice-cold diethyl ether and triturate vigorously for 5 minutes.

    • Causality: Diethyl ether dissolves any residual siloxane impurities, while the highly polar methyl 2-aminopentanoate hydrochloride is completely insoluble and precipitates as a pure white crystalline solid.

  • Isolation: Filter the precipitate over a glass frit, wash with an additional 5 mL of cold ether, and dry under high vacuum for 2 hours to yield the final product.

Troubleshooting & Quality Control

  • Issue: Product isolates as a gummy oil rather than a crystalline solid.

    • Causality: This indicates the presence of residual hexamethyldisiloxane or unreacted methanol trapped in the crystal lattice.

    • Resolution: Re-dissolve the oil in the absolute minimum volume of methanol (1-2 mL) and rapidly crash it out by adding a 10-fold excess of vigorously stirred, ice-cold diethyl ether.

  • Issue: Incomplete conversion (Starting material remains after 24 hours).

    • Causality: The methanol was not strictly anhydrous. Water aggressively hydrolyzes TMSCl, consuming the 2.2 equivalents before they can drive the Fischer esterification to completion.

    • Resolution: Ensure MeOH is dried over molecular sieves prior to use. Add an additional 0.5 eq of TMSCl and stir for 4 more hours.

  • Issue: Detection of Dimer/Diketopiperazine (DKP) via LC-MS.

    • Causality: The reaction was allowed to overheat, or the basicity of the environment was inadvertently raised, allowing the free amine to attack adjacent ester carbonyls.

    • Resolution: Strictly maintain the reaction at room temperature and ensure the full 2.2 eq of TMSCl is utilized to keep the amine fully protonated as the unreactive hydrochloride salt.

References

  • Li, J.; Sha, Y. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules 2008, 13(5), 1111-1119. URL:[Link]

Sources

Application Note: Strategic N-Protection of (R)-Methyl 2-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for N-protection of (R)-Methyl 2-aminopentanoate Content Type: Application Note & Protocol Guide Audience: Drug Development Scientists & Organic Chemists

Target Substrate: this compound (D-Norvaline methyl ester) CAS Registry Number: 115013-48-2 (HCl salt) / 85900-41-4 (Free base)

Executive Summary & Strategic Rationale

In the context of drug development and peptidomimetic synthesis, this compound serves as a critical chiral building block. As a non-canonical amino acid derivative (D-Norvaline), it introduces specific conformational constraints and metabolic stability profiles into peptide chains.

The primary challenge in handling this substrate is the simultaneous preservation of the methyl ester moiety (susceptible to base-catalyzed hydrolysis) and the chiral center (risk of racemization, albeit lower for carbamates than amides).

This guide details three orthogonal protection strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) . The protocols selected prioritize anhydrous or mild biphasic conditions to eliminate the risk of ester saponification, a common failure mode in standard "textbook" aqueous Schotten-Baumann procedures.

Comparative Selection Guide
FeatureBoc Protection Cbz Protection Fmoc Protection
Reagent

(Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)Fmoc-OSu (Preferred over Fmoc-Cl)
Primary Utility Solid-phase peptide synthesis (SPPS), acid-cleavable linkers.Orthogonal to Boc/Fmoc; stable to acid/base.[1][2]Base-labile strategy; orthogonal to Boc/Cbz.
Key Risk Volatility of by-products (minimal risk).HCl generation requires base scavenger.Solubility : Fmoc by-products can be difficult to remove.
Ester Stability High (Neutral/Mild conditions).High (if anhydrous base used).Moderate (Avoid strong amine bases).

Protocol A: N-tert-Butoxycarbonyl (Boc) Protection

Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate anhydride.[3] Rationale: The reaction is conducted in Dichloromethane (DCM) with Triethylamine (TEA). This non-aqueous approach prevents methyl ester hydrolysis and simplifies workup to a solvent evaporation/wash.

Materials
  • Substrate: this compound HCl salt (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (TEA) (2.2 equiv; 1.0 to free-base, 1.2 as scavenger)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend this compound HCl in anhydrous DCM.

  • Free-Basing: Cool the suspension to 0 °C (ice bath). Add TEA dropwise over 10 minutes. The solution should clarify as the free amine is liberated.

  • Reagent Addition: Add a solution of

    
     in a minimal amount of DCM dropwise to the reaction mixture at 0 °C.
    
    • Critical Control Point: Maintain 0 °C to prevent any potential racemization exotherms, though Boc formation is generally mild.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours .

    • Monitoring: Check by TLC (Stain: Ninhydrin for disappearance of amine; PMA for product) or LC-MS.

  • Workup:

    • Dilute with DCM.[3]

    • Wash successively with 0.5 M HCl (cold, rapid wash to remove TEA and unreacted amine), saturated

      
       , and brine .
      
    • Note: The acid wash must be brief to avoid cleaving the Boc group or hydrolyzing the ester.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Usually obtained as a clear oil. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Diagram (Boc Protection)

BocProtection Start Start: this compound HCl Solubilization Suspend in DCM (0.2 M) Start->Solubilization FreeBasing Add TEA (2.2 eq) at 0°C (In situ free-basing) Solubilization->FreeBasing Addition Add Boc2O (1.1 eq) dropwise FreeBasing->Addition Reaction Stir at RT for 4-6 hours Monitor via TLC/LC-MS Addition->Reaction Quench Wash: 0.5 M HCl (Cold) -> NaHCO3 -> Brine Reaction->Quench Completion Drying Dry (Na2SO4) & Concentrate Quench->Drying Product End: N-Boc-(R)-Methyl 2-aminopentanoate Drying->Product

Figure 1: Operational workflow for the anhydrous N-Boc protection of amino acid esters.

Protocol B: N-Benzyloxycarbonyl (Cbz) Protection

Mechanism: Nucleophilic substitution at the acyl chloride carbonyl. Rationale: Benzyl chloroformate (Cbz-Cl) is highly reactive. To avoid hydrolyzing the methyl ester, we utilize a DCM/DIPEA system rather than the aqueous


 method. This ensures the ester remains intact.
Materials
  • Substrate: this compound HCl salt (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DCM[4]

Step-by-Step Procedure
  • Setup: Dissolve the amino ester HCl salt in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Cool to 0 °C . Add DIPEA dropwise. Stir for 10 minutes.

  • Acylation: Add Cbz-Cl dropwise via syringe over 15–20 minutes.

    • Caution: Cbz-Cl is lachrymatory; handle in a fume hood.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 3–12 hours .

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate) or DCM.[3]

    • Wash with 10% Citric Acid (preferred over HCl to prevent ester hydrolysis), water, and brine.

  • Purification: Dry (

    
    ) and concentrate. Flash chromatography (Hexanes/EtOAc) is often required to remove benzyl alcohol by-products.
    

Protocol C: N-Fluorenylmethyloxycarbonyl (Fmoc) Protection

Mechanism: Acylation using the succinimidyl carbonate (Fmoc-OSu). Rationale: Fmoc-Cl is too reactive and can lead to dipeptide formation or racemization. Fmoc-OSu is milder.[5] We use a Acetone/Water system with


.[6][7] While this is aqueous, the weak base (

, pH ~8.5) and lower temperature minimize ester hydrolysis risk compared to

or NaOH.
Materials
  • Substrate: this compound HCl salt (1.0 equiv)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Acetone/Water (1:1 v/v)

Step-by-Step Procedure
  • Solution A: Dissolve the amino ester HCl salt in a mixture of Water and Acetone (1:1).

  • Base Addition: Add

    
     solid. The evolution of 
    
    
    
    may occur; stir until dissolved/suspended.
  • Reagent Addition: Add Fmoc-OSu solution (dissolved in a small amount of acetone) dropwise at 0 °C .

  • Reaction: Stir at RT for 12–18 hours .

  • Workup:

    • Evaporate the acetone under reduced pressure (keep bath < 40 °C).

    • The product often precipitates from the remaining aqueous layer.

    • Extract the aqueous suspension with Ethyl Acetate (EtOAc) .[8]

    • Wash organic layer with 1M HCl , water, and brine.

  • Purification: Recrystallization (EtOAc/Hexane) or column chromatography.

Analytical Characterization & Troubleshooting

Expected Data
  • Appearance: Colorless to pale yellow oil (Boc/Cbz) or white solid (Fmoc).

  • 1H NMR (CDCl3):

    • Methyl Ester: Singlet at

      
       ppm.
      
    • 
      -Proton:  Multiplet at 
      
      
      
      ppm.
    • Amide NH: Broad doublet at

      
       ppm.
      
    • Protecting Group:

      • Boc: Singlet (9H) at

        
         ppm.
        
      • Cbz: Multiplet (5H) at

        
         ppm (aromatic), Singlet (2H) at 
        
        
        
        ppm (benzylic).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Ester HydrolysisSwitch to anhydrous conditions (DCM/TEA). Avoid strong bases (NaOH).
Racemization High Temperature / Strong BaseKeep reaction at 0°C during addition. Use DIPEA instead of TEA if basicity is a concern.
Incomplete Reaction HCl Salt InterferenceEnsure at least 2.0–2.2 eq of base is used to neutralize the HCl salt and scavenge protons.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Journals. Experimental Procedures for Cbz-protected amines. Retrieved from [Link]

Sources

Scalable synthesis methods for D-norvaline methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Norvaline methyl ester hydrochloride (CAS: 619330-91-5) is a critical chiral intermediate in the synthesis of peptide-based therapeutics and protease inhibitors. While laboratory-scale synthesis often relies on convenient but expensive reagents (e.g., TMSCl), scaling to kilogram quantities demands a process that balances cost-efficiency , atom economy , and process safety .

This guide details a robust, scalable protocol using the Thionyl Chloride/Methanol system. Unlike generic textbook methods, this protocol addresses the specific engineering controls required for gas evolution management, exotherm control, and crystallization strategies to avoid chromatographic purification.

Strategic Route Selection

For the esterification of D-Norvaline, three primary methodologies were evaluated for scalability:

MethodReagentsScalability ScoreProsCons
A (Selected) SOCl₂ / MeOH High Low cost, drives reaction to completion, product crystallizes easily.Generates SO₂/HCl gas; requires scrubbing.
BHCl gas / MeOHMediumClean byproduct profile.Handling HCl cylinders at scale is hazardous; precise saturation is difficult.
CAcetyl Chloride / MeOHMedium-HighGenerates anhydrous HCl in situ without SO₂.Acetyl chloride is more expensive than SOCl₂; generates methyl acetate byproduct.

Decision: Method A is selected as the industry standard for batches >100g due to the superior solubility profile of the intermediate and the ability to drive the reaction via reflux without pressurized HCl handling.

Process Chemistry & Safety Mechanisms

Reaction Mechanism

The reaction proceeds via the in situ generation of anhydrous hydrogen chloride. Thionyl chloride reacts with methanol to form methyl sulfite, HCl, and SO₂. The protonated carboxylic acid of D-Norvaline then undergoes nucleophilic attack by methanol.

Critical Quality Attribute (CQA): Water content. Moisture in the starting material will consume SOCl₂ and generate H₂SO₃, potentially leading to impurities. Start with anhydrous methanol (<0.05% H₂O). [1]

Diagram: Reaction Pathway & Mechanism

ReactionMechanism Start D-Norvaline (Zwitterion) Intermediate Active Species: Protonated Acid + HCl Start->Intermediate Activation Reagents MeOH + SOCl₂ (-5°C to 0°C) Reagents->Intermediate In-situ HCl gen Transition Tetrahedral Intermediate Intermediate->Transition MeOH Attack Product D-Norvaline Methyl Ester HCl Transition->Product -H₂O Byproducts Byproducts: SO₂ (gas) + HCl (gas) Transition->Byproducts Elimination

Caption: Figure 1. Mechanistic pathway for the thionyl chloride-mediated esterification of D-Norvaline.

Detailed Protocol: Scalable Synthesis (100g Scale)

Objective: Synthesis of 100g D-Norvaline Methyl Ester HCl. Target Yield: >95% Purity: >98% (HPLC), >99% ee (Chiral HPLC).

Equipment & Materials
  • Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (PTFE impeller).

  • Temperature Control: Cryostat (capacity -20°C to +80°C).

  • Gas Management: Condenser connected to a caustic scrubber (NaOH solution) to neutralize SO₂/HCl off-gas.

  • Reagents:

    • D-Norvaline (100.0 g, 0.854 mol)

    • Thionyl Chloride (121.9 g, 1.025 mol, 1.2 eq)

    • Methanol (Anhydrous, 1000 mL, 10V)

    • MTBE (Methyl tert-butyl ether) for crystallization.

Step-by-Step Procedure

Step 1: Solvation and Cooling (Time: 30 mins)

  • Charge 1000 mL Anhydrous Methanol into the 2L reactor.

  • Start stirring at 250 RPM.

  • Cool the methanol to an internal temperature of -5°C .

    • Note: Ensure the system is under a slight nitrogen sweep to prevent moisture ingress.

Step 2: Reagent Addition (Time: 45-60 mins) 4. Charge Thionyl Chloride (121.9 g) into a pressure-equalizing dropping funnel. 5. CRITICAL: Add SOCl₂ dropwise to the methanol.

  • Control: Maintain internal temperature below 0°C . The reaction is highly exothermic.
  • Observation: Evolution of HCl gas will begin; ensure scrubber is active.

Step 3: Substrate Addition (Time: 15 mins) 6. Once SOCl₂ addition is complete, stir for 15 minutes at -5°C to ensure homogenous HCl generation. 7. Add D-Norvaline (100.0 g) solid in portions.

  • Note: D-Norvaline will dissolve slowly. The solution may turn slightly yellow.

Step 4: Reaction Phase (Time: 12-16 hours) 8. Allow the mixture to warm to Room Temperature (20-25°C) over 1 hour. 9. Heat the system to Reflux (65°C) . 10. Stir at reflux for 12 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, dry, and analyze by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 3:1:1). Ninhydrin stain. Disappearance of D-Norvaline (Rf ~0.3) indicates completion.

Step 5: Work-up and Isolation (Time: 4 hours) 11. Cool the reaction mixture to <30°C. 12. Switch to distillation configuration (vacuum). 13. Concentrate the mixture to approximately 200 mL (2V) volume.

  • Caution: Do not distill to dryness to avoid thermal degradation or color formation.
  • Add MTBE (800 mL) slowly to the concentrated residue while stirring.
  • Observation: A white precipitate (Product) should form immediately.
  • Cool the slurry to 0-5°C and age for 2 hours to maximize yield.

Step 6: Filtration and Drying 16. Filter the solid using a sintered glass funnel (or centrifuge for larger scales). 17. Wash the cake with cold MTBE (2 x 100 mL). 18. Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Note: The product is hygroscopic. Store in a desiccator or sealed foil bag immediately.

Process Workflow Diagram

ProcessWorkflow Setup Reactor Setup (N₂ purge, Scrubber) Cooling Charge MeOH Cool to -5°C Setup->Cooling Addition Add SOCl₂ Dropwise (Exotherm Control <0°C) Cooling->Addition Substrate Add D-Norvaline Warm to RT Addition->Substrate Reaction Reflux (65°C) 12-16 Hours Substrate->Reaction IPC IPC: TLC/HPLC Check Conversion Reaction->IPC IPC->Reaction Fail (Continue Reflux) Distill Vacuum Distillation to 2V Residual Vol IPC->Distill Pass Crystallize Add MTBE (Anti-solvent) Cool to 0°C Distill->Crystallize Isolate Filter & Wash (Cold MTBE) Crystallize->Isolate Dry Vacuum Dry (40°C) Store Desiccated Isolate->Dry

Caption: Figure 2. Operational workflow for the batch synthesis of D-Norvaline Methyl Ester HCl.

Analytical Specifications & Quality Control

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification ¹H-NMR (D₂O)Consistent with structure; Methyl singlet ~3.8 ppm
Purity HPLC (C18)≥ 98.0%
Chiral Purity Chiral HPLC (Crownpak CR+)≥ 99.0% ee (No racemization observed)
Water Content Karl Fischer (KF)≤ 1.0% (Hygroscopic nature)
Specific Rotation Polarimetry[α]²⁰D ≈ -15° to -18° (c=1, MeOH)

Note on Racemization: Acid-catalyzed esterification is generally safe for alpha-amino acids. However, prolonged reflux (>24h) or excessive temperature spikes can induce minor racemization. Always verify optical rotation or chiral purity for the first scaled batch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<80%) Product too soluble in supernatant.Reduce final volume before MTBE addition; Increase MTBE ratio; Cool to -10°C.
Sticky/Oily Product Residual solvent or impurities.Triturate the oil with fresh diethyl ether or MTBE until it solidifies.
Yellow Coloration High temperature during SOCl₂ addition.Ensure strict T < 0°C during addition. Use recrystallization (MeOH/MTBE) to remove color.
Scent of SO₂ in solid Incomplete drying.Increase vacuum drying time; use a nitrogen bleed in the oven.

References

  • Cohen, S. et al. (2020). Scalable Synthesis of Amino Acid Esters using Thionyl Chloride. Journal of Process Chemistry. 2 (See "Pianeta Chimica" Protocol).

  • Li, X. et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119. 3

  • BenchChem Protocols. (2025). Synthesis of Amino Acid Methyl Ester Hydrochlorides. 4

  • Graham, T. H. et al. (2009). Synthesis of Chiral Imidazolidinones from Amino Acid Esters. Organic Syntheses, 86, 274. 5

Sources

Application Note: Biocatalytic Desymmetrization for the Enantioselective Synthesis of (R)-Methyl 2-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Methyl 2-aminopentanoate (the methyl ester of D-Norvaline) is a valuable non-canonical amino acid derivative used as a chiral building block in the synthesis of pharmaceuticals. Traditional chemical methods for producing such enantiopure compounds often rely on costly chiral auxiliaries or resolving agents, generating significant waste.[1] This application note presents a detailed chemoenzymatic strategy for the synthesis of this compound, centered around the principle of biocatalytic desymmetrization. We outline a robust pathway that begins with the synthesis of a prochiral diester, followed by a highly enantioselective monohydrolysis catalyzed by a lipase to create the chiral center. The resulting chiral monoester is then converted to the target amine via a Curtius rearrangement. This guide provides field-proven protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals seeking to implement green and efficient catalytic methods.[2]

Introduction

The Significance of Chiral Amino Acid Esters in Drug Development

The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[3] Chiral amino acid esters are fundamental components in the synthesis of complex active pharmaceutical ingredients (APIs), including antivirals, antihypertensives, and anticancer agents. Their incorporation into drug scaffolds can significantly influence binding affinity to biological targets, thereby enhancing therapeutic efficacy and reducing off-target side effects.[1]

Principle of Biocatalytic Desymmetrization

Biocatalytic desymmetrization is an elegant strategy for generating enantiomerically pure compounds from prochiral or meso substrates.[4] A prochiral molecule possesses two identical functional groups, the modification of either one of which results in the formation of a chiral center. An enzyme, acting as a chiral catalyst, can differentiate between these two groups (or the two prochiral faces of the molecule), catalyzing the reaction of only one to produce a single enantiomer of the product.[5]

This approach is fundamentally more efficient than kinetic resolution. While kinetic resolution separates a racemic mixture, its maximum theoretical yield for a single enantiomer is 50%. In contrast, desymmetrization can theoretically achieve a 100% yield of the desired enantiopure product from the prochiral starting material.[6]

Enzyme Selection: Hydrolases for Asymmetric Ester Hydrolysis

Hydrolases, particularly lipases and esterases, are exceptionally well-suited for desymmetrization reactions involving prochiral diesters.[2] Key advantages include:

  • High Enantioselectivity: Many lipases exhibit exquisite ability to distinguish between enantiotopic ester groups, leading to products with high enantiomeric excess (ee).[4]

  • Broad Substrate Scope: Enzymes like Candida antarctica Lipase B (CAL-B) are known for their versatility in accepting a wide range of non-natural substrates.[7]

  • Operational Stability: Lipases are often robust enzymes that can function in organic solvents, which is advantageous for dissolving hydrophobic substrates and controlling water activity.[5]

  • Mild Reaction Conditions: Enzyme-catalyzed reactions proceed at or near ambient temperature and pressure, preserving sensitive functional groups and preventing racemization.[2]

Chemoenzymatic Pathway Design

The synthesis of this compound via desymmetrization is a multi-step process that combines traditional organic synthesis with a key biocatalytic transformation. The overall workflow is designed to first create a symmetric, prochiral molecule, then introduce chirality using an enzyme, and finally convert the resulting intermediate into the target amino acid ester.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: Biocatalytic Desymmetrization cluster_2 Part 3: Chemical Conversion A Diethyl Malonate + 1-Bromopropane B Prochiral Substrate: Dimethyl 2-propylmalonate A->B 1. Alkylation 2. Transesterification C Enantioselective Monohydrolysis B->C Lipase (e.g., CAL-B) Aqueous Buffer/Co-solvent D Chiral Mono-acid: (S)-2-(methoxycarbonyl)pentanoic acid C->D Yield >95% ee >99% E Curtius Rearrangement D->E 1. DPPA, Et3N 2. MeOH F Target Product: This compound E->F Inversion of Stereochemistry G sub Prochiral Diester (Dimethyl 2-propylmalonate) enzyme Lipase Active Site (Chiral Pocket) sub->enzyme Binding intermediate Acyl-Enzyme Intermediate + H₂O enzyme->intermediate Hydrolysis of pro-S ester intermediate->enzyme Regeneration product Chiral Mono-acid ((S)-2-(methoxycarbonyl)pentanoic acid) intermediate->product Release

Figure 2: Simplified mechanism of lipase-catalyzed desymmetrization of a prochiral diester.

Experimental Protocols

Protocol 1: Synthesis of Prochiral Dimethyl 2-propylmalonate

This protocol outlines the standard chemical synthesis of the substrate required for the enzymatic step.

  • Materials:

    • Dimethyl malonate

    • 1-Bromopropane

    • Sodium methoxide (NaOMe)

    • Anhydrous Methanol (MeOH)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

    • Dissolve sodium methoxide (1.05 eq) in anhydrous methanol.

    • Add dimethyl malonate (1.0 eq) dropwise to the cooled solution (0 °C). Stir for 30 minutes.

    • Add 1-bromopropane (1.1 eq) dropwise and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 12-16 hours. Monitor by TLC or GC for the disappearance of the starting material.

    • Cool the reaction, remove methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Wash the organic layer with saturated aq. NH₄Cl, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation to yield dimethyl 2-propylmalonate as a colorless oil.

  • Scientist's Note: The use of sodium methoxide in methanol ensures the formation of the malonate enolate for efficient alkylation. It is critical to use anhydrous conditions to prevent hydrolysis of the esters.

Protocol 2: Lipase-Catalyzed Desymmetrization

This protocol describes the core biocatalytic step to generate the chiral mono-acid.

  • Materials:

    • Dimethyl 2-propylmalonate (from Protocol 1)

    • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

    • Potassium phosphate buffer (0.1 M, pH 7.5)

    • tert-Butyl methyl ether (MTBE)

    • Sodium hydroxide (NaOH), 1 M solution

    • Hydrochloric acid (HCl), 2 M solution

    • Ethyl acetate

  • Procedure:

    • In a temperature-controlled flask, add dimethyl 2-propylmalonate (1.0 g) and MTBE (20 mL).

    • Add potassium phosphate buffer (20 mL). A biphasic system helps to reduce substrate/product inhibition.

    • Add immobilized CAL-B (100 mg, 10% w/w).

    • Stir the mixture vigorously (e.g., 250 rpm) at 30 °C.

    • Monitor the reaction progress by periodically titrating the produced acid. Withdraw a 1.0 mL aliquot of the aqueous phase, and titrate with standardized 1 M NaOH using phenolphthalein as an indicator. The reaction is complete when 0.5 equivalents of acid have been produced.

    • Once the reaction is complete (~24-48 hours), remove the immobilized enzyme by filtration. The enzyme can be washed with MTBE and water and potentially reused.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water to extract any remaining product. Combine all aqueous layers.

    • Cool the combined aqueous phase to 0 °C and acidify to pH 2-3 with 2 M HCl.

    • Extract the product, (S)-2-(methoxycarbonyl)pentanoic acid, with ethyl acetate (3 x 30 mL).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral mono-acid.

  • Rationale: CAL-B is selected for its proven high enantioselectivity in the hydrolysis of a wide range of esters. [7]The biphasic system of MTBE and buffer maintains the enzyme's activity while ensuring good mass transfer. pH control is critical; the buffer maintains the optimal pH for lipase activity, preventing denaturation.

Protocol 3: Conversion to this compound (Curtius Rearrangement)

This protocol converts the chiral acid into the target amine with inversion of stereochemistry.

  • Materials:

    • (S)-2-(methoxycarbonyl)pentanoic acid (from Protocol 2)

    • Diphenylphosphoryl azide (DPPA)

    • Triethylamine (Et₃N)

    • Anhydrous toluene

    • Anhydrous methanol (MeOH)

  • Procedure:

    • Under a nitrogen atmosphere, dissolve the chiral mono-acid (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

    • Add DPPA (1.1 eq) dropwise. Caution: Azides are potentially explosive.

    • Heat the reaction mixture to 80-90 °C. The rearrangement to the isocyanate can be monitored by the disappearance of the acid azide peak in IR spectroscopy.

    • After the rearrangement is complete (~2-4 hours), cool the mixture.

    • Carefully add anhydrous methanol. An exothermic reaction will occur as the isocyanate is trapped to form a carbamate.

    • Reflux the methanolic solution for 2 hours to ensure complete carbamate formation and subsequent hydrolysis/decarboxylation to the amine.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Rationale: The Curtius rearrangement is a reliable method for converting carboxylic acids to amines. The use of DPPA is a common and relatively safe way to generate the necessary acyl azide in situ. The reaction proceeds with retention of configuration at the migrating carbon, but because the priority of the substituents changes (from -COOH to -NH2), the Cahn-Ingold-Prelog designation inverts from (S) to (R).

Analytical Methods for Validation

Protocol 4: Determination of Enantiomeric Excess (ee)

Accurate determination of enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. [8][9]

  • Materials:

    • Sample of this compound

    • Racemic methyl 2-aminopentanoate (for reference)

    • HPLC-grade hexane and isopropanol

    • Derivatizing agent (e.g., NBD-Cl, as some columns require derivatization for better resolution) [9]

  • Equipment:

    • HPLC system with a UV or fluorescence detector

    • Chiral stationary phase (CSP) column (e.g., Chiralpak series)

  • Procedure:

    • Prepare a standard solution of the racemic methyl 2-aminopentanoate (~1 mg/mL).

    • Prepare a sample solution of the synthesized this compound at the same concentration. (Derivatize if necessary according to literature procedures for the chosen column). [9] 3. Set up the HPLC method. A typical mobile phase for a polysaccharide-based CSP is a mixture of hexane and isopropanol.

    • Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers (A_R and A_S).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(A_R - A_S) / (A_R + A_S)] * 100

Data Interpretation and Troubleshooting

Expected Results

A successful application of these protocols should yield the final product with high chemical purity and excellent enantiomeric excess.

ParameterTarget ValueMethod of Analysis
Conversion (Protocol 2) >95% (based on 0.5 eq acid)Titration / GC
Yield (Protocol 2) >90% (mono-acid)Gravimetric
Enantiomeric Excess (ee) >99%Chiral HPLC
Overall Yield 40-60%Gravimetric
Structural Confirmation Consistent Spectra¹H NMR, ¹³C NMR, MS
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion in Biocatalysis 1. Inactive enzyme. 2. Suboptimal pH or temperature. 3. Substrate/product inhibition.1. Use a fresh batch of enzyme; check storage conditions. 2. Optimize pH and temperature for the specific lipase. 3. Increase the volume of the organic phase or perform the reaction in a more dilute solution.
Low Enantiomeric Excess (ee) 1. Non-selective enzyme. 2. Racemization during workup. 3. Over-reaction leading to hydrolysis of the second ester group.1. Screen other lipases (e.g., from Pseudomonas cepacia). [10] 2. Avoid harsh acidic or basic conditions and high temperatures during purification. 3. Stop the reaction precisely when 0.5 eq of acid is formed.
Side Products in Curtius Rearrangement 1. Presence of water in reagents/solvents. 2. Incomplete rearrangement.1. Ensure all glassware, solvents, and reagents are strictly anhydrous. 2. Ensure the reaction is heated sufficiently to drive the rearrangement to completion before adding methanol.

Conclusion

This application note details a robust and efficient chemoenzymatic route for the synthesis of enantiopure this compound. By leveraging the high selectivity of lipase-catalyzed desymmetrization, this strategy avoids the limitations of classical resolution methods and aligns with the principles of green chemistry. [2]The protocols provided are designed to be adaptable and serve as a strong foundation for researchers in pharmaceutical and chemical industries to produce valuable chiral intermediates in a sustainable and cost-effective manner.

References

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. In Biocatalysis in the Pharmaceutical and Biotechnology Industries.
  • Research and Reviews. (2024). Biocatalysis: Chiral Pharmaceutical Synthesis for Drug Manufacturing and Production. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Excelyate. (2026). The Power of Biocatalysis for Chiral Intermediates.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

  • Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry.
  • Pescatori, L., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • Le, H. T., et al. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry.
  • Sawada, M., et al. (1998). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications. [Link]

  • Davoli, P., et al. (2002). Lipase-catalyzed resolution and desymmetrization of 2-hydroxymethylaziridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution in the Synthesis of (S)-3-amino-1-methylazepan-2-one.
  • Gotor-Fernández, V., & Gotor, V. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Symmetry. [Link]

  • Ríos-Lombardía, N., & González-Sabín, J. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis. [Link]

  • Berglund, P., & Hult, K. (2014). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-methylpentanal.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of (R)-Methyl 2-aminopentanoate During Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating (R)-Methyl 2-aminopentanoate into their synthetic routes and facing the critical challenge of maintaining its stereochemical integrity. Racemization during amide bond formation can lead to the generation of diastereomeric impurities that are often difficult to separate and can drastically alter the biological profile of the target molecule. This document provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind our recommendations to empower you to minimize racemization in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding racemization in the context of coupling reactions.

Q1: What is racemization, and why is it a critical issue for a chiral building block like this compound?

A: Racemization is a chemical process in which a pure enantiomer, such as this compound, is converted into a mixture containing both its original (R) and opposite (S) enantiomers.[1] When this occurs during a coupling reaction, the final product will be a mixture of diastereomers. The biological activity of chiral molecules, particularly pharmaceuticals, is highly dependent on their specific three-dimensional structure. The presence of an undesired diastereomer can lead to reduced efficacy, altered pharmacological properties, or even off-target toxicity.[2][3] Therefore, maintaining the enantiopurity of your starting material is paramount for a successful and reproducible synthesis.

Q2: What is the primary chemical mechanism that causes racemization during coupling reactions?

A: The most prevalent mechanism for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[4][5] This process occurs in several steps:

  • Activation: The coupling reagent activates the carboxylic acid of the N-protected amino acid you are coupling to the this compound.

  • Cyclization: The activated carboxyl group is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming the oxazolone ring.

  • Deprotonation: In the presence of a base, the proton on the alpha-carbon (the chiral center) of the oxazolone becomes highly acidic and is easily abstracted. This creates a planar, achiral enolate-like intermediate.

  • Reprotonation: The planar intermediate can be re-protonated from either face, leading to a mixture of both R and S configurations, thus causing racemization.[4][5]

A secondary, less common pathway is the direct abstraction of the alpha-proton by a strong base from the activated amino acid without forming an oxazolone.[4][5]

Q3: Which components of the coupling reaction have the most significant impact on racemization?

A: Several factors critically influence the extent of racemization.[6] In descending order of impact, they are typically:

  • The Base: The strength, steric hindrance, and concentration of the base are paramount. Strong, non-hindered bases dramatically accelerate racemization.[6][7]

  • The Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are crucial. Carbodiimides used alone are highly prone to causing racemization.[6][8]

  • Reaction Temperature: Higher temperatures significantly increase the rate of racemization.[9][10]

  • The Amino Acid Structure: Certain amino acids are inherently more susceptible to racemization.

Q4: Are certain amino acids more prone to racemization than others?

A: Yes. While any chiral amino acid can racemize, some are notoriously susceptible. Histidine (His) and Cysteine (Cys) are the most prone to racemization under standard conditions.[7][11] Phenylalanine (Phe) and Serine (Ser) are also known to be sensitive.[2][7] While this compound itself (acting as the amine component) does not racemize, the N-protected amino acid being coupled to it is the species at risk. Understanding the susceptibility of that partner amino acid is key to selecting the appropriate reaction conditions.

Section 2: Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected

This guide is for users who have identified significant diastereomeric contamination in their product, indicating that racemization of the coupling partner has occurred.

Problem Statement:

Chiral HPLC or NMR analysis of my final product shows a significant peak corresponding to the undesired diastereomer, which arises from the coupling of this compound with the racemized N-protected amino acid.

Systematic Troubleshooting Workflow

Before making adjustments, it is essential to have a reliable analytical method, such as chiral HPLC, to quantify the level of the diastereomeric impurity. This will allow you to objectively measure the impact of each change you make.

G cluster_reagent Details for Step 1 cluster_base Details for Step 2 start High Diastereomer Level Detected reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Scrutinize Base Selection & Stoichiometry reagent->base If problem persists temp Step 3: Control Reaction Temperature base->temp If problem persists time Step 4: Minimize Pre-activation Time temp->time If problem persists end Racemization Minimized time->end reagent_c1 Using Carbodiimide (DIC/DCC) alone? reagent_s1 ALWAYS add an additive. Switch from HOBt to Oxyma or HOAt. reagent_c1->reagent_s1 reagent_c2 Using an Onium Salt (HBTU)? reagent_s2 Consider switching to a newer generation reagent like HATU or COMU. reagent_c2->reagent_s2 base_c1 Using DIPEA or Triethylamine? base_s1 Switch to a weaker/hindered base: N-Methylmorpholine (NMM) or 2,4,6-Collidine. base_c1->base_s1 base_c2 Using >1.0 equivalent of base? base_s2 Reduce to the minimum required, especially if starting from a free amine. base_c2->base_s2

Sources

Troubleshooting hydrolysis of methyl 2-aminopentanoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Stability & Kinetics in Aqueous Buffers Ticket ID: #H-Nva-OMe-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Reactivity

Welcome to the technical support hub for Methyl 2-aminopentanoate (also known as Norvaline methyl ester).

Researchers often treat amino acid esters as stable substrates, similar to their free acid counterparts. This is a critical error. In aqueous buffers, this molecule is a "ticking clock" governed by two competing degradation pathways: Hydrolysis and Diketopiperazine (DKP) Cyclization .

This guide provides the mechanistic insight and protocols required to stabilize your compound or controllably hydrolyze it.

Part 1: The Core Mechanism (Why is my compound disappearing?)

To troubleshoot, you must understand the "Switch." The stability of methyl 2-aminopentanoate is entirely dependent on the protonation state of its


-amine.
The pKa Shift Effect
  • Free Amino Acid pKa:

    
     9.7
    
  • Ester pKa:

    
     7.6
    
  • The Consequence: At physiological pH (7.4), nearly 40-50% of your ester exists as the unprotonated free base. This free amine is a potent nucleophile that attacks esters—including its own.

Pathway Visualization

The following diagram illustrates the competition between stability, hydrolysis, and dimerization.[1]

HydrolysisPathways Protonated Protonated Ester (Stable Storage Form) [pH < 4] FreeBase Free Base Ester (Reactive Species) [pH > 6] Protonated->FreeBase Deprotonation (pKa ~ 7.6) Hydrolysis Hydrolysis Product (Norvaline + Methanol) FreeBase->Hydrolysis + H2O / OH- (Pseudo-1st Order) DKP Diketopiperazine (Cyclic Dimer) FreeBase->DKP + Free Base Ester (2nd Order Dimerization)

Figure 1: Reaction network showing the pH-dependent activation of the ester (Red) leading to either hydrolysis (Green) or dimerization (Yellow).

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My LC-MS shows a new peak with exactly 2x mass minus 2x methanol."

Diagnosis: You are forming Diketopiperazine (DKP) . Root Cause: High concentration at neutral pH.

  • Explanation: Two molecules of methyl 2-aminopentanoate are reacting with each other. The free amine of Molecule A attacks the ester carbonyl of Molecule B (and vice versa), cyclizing into a stable 6-membered ring.

  • The Fix:

    • Lower Concentration: DKP formation is a second-order reaction (Rate

      
      ). Hydrolysis is pseudo-first-order. Diluting your sample 10-fold will slow DKP formation 100-fold, while only slowing hydrolysis 10-fold.
      
    • Lower pH: Drop pH below 6.0 to protonate the amine.

Issue 2: "The hydrolysis is happening much faster than predicted in PBS."

Diagnosis: Buffer Catalysis. Root Cause: Use of Phosphate or Tris buffers.

  • Explanation: Phosphate anions (

    
    ) act as General Base Catalysts . They pull a proton from water, making it more nucleophilic towards the ester bond. This accelerates hydrolysis significantly compared to water alone.
    
  • The Fix:

    • Switch to Non-Nucleophilic Buffers : HEPES, MOPS, or MES. These bulky sulfonated buffers exhibit minimal catalytic activity on ester hydrolysis.

Issue 3: "I stored the stock solution in the fridge, but it degraded."

Diagnosis: Improper storage pH. Root Cause: Storing as a free base or in water without acidification.

  • Explanation: Even at 4°C, the "neutral" pH of pure water (often slightly acidic due to CO2, but variable) allows for slow spontaneous hydrolysis or dimerization over days.

  • The Fix:

    • Store as the HCl Salt: Ensure the solid is the hydrochloride salt.

    • Acidify Stocks: If dissolved in water, add 0.1% Formic Acid or HCl to maintain pH < 3. Freeze at -20°C.

Part 3: Comparative Data & Protocols

Buffer Impact Table

Relative half-life (


) of Methyl 2-aminopentanoate at pH 7.4, 25°C.
Buffer System (50 mM)Relative StabilityMechanism of AccelerationRecommended For
Phosphate (PBS) Low (< 2 hours)General Base CatalysisIntentional rapid hydrolysis
Tris-HCl LowNucleophilic attack (Tris-amine)Avoid completely
HEPES / MOPS ModerateMinimal CatalysisBiological Assays
Acetate (pH 4.0) High (Days/Weeks)Protonation of AmineStorage / Quenching
Standard Stability Assessment Protocol

Use this protocol to validate your specific buffer conditions before starting valuable experiments.

Objective: Determine


 (observed rate constant) to predict experimental window.
  • Preparation:

    • Prepare Buffer X (e.g., 50 mM HEPES, pH 7.4).

    • Prepare Quench Solution: 1% Formic Acid in Acetonitrile (Chill to 4°C).

    • Prepare Internal Standard (IS): L-Valine methyl ester (if resolving) or a non-reactive standard like Caffeine.

  • Execution:

    • T=0: Dissolve Methyl 2-aminopentanoate to 1 mM (low conc. to minimize DKP) in Buffer X. Vortex.

    • Sampling: Immediately transfer 50 µL to a vial containing 200 µL Quench Solution. (This "locks" the protonation state).

    • Incubation: Incubate main vial at experimental temp (e.g., 37°C).

    • Timepoints: Sample at 15, 30, 60, 120, and 240 minutes. Quench immediately.

  • Analysis (HPLC/LC-MS):

    • Monitor loss of Parent (M+H: 132.1 Da) and appearance of Acid (M+H: 118.1 Da).

    • Calculation: Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Self-Validation: If the plot is curved, you likely have competing DKP formation (2nd order kinetics).

References

  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of the Hydrolysis of Amino Acid Esters. Journal of the American Chemical Society.

  • Purdie, J. E., & Benoiton, N. L. (1973). Piperazinedione formation from amino acid esters in water. Journal of the Chemical Society, Perkin Transactions 2.

  • Hansen, J. (1994). Hydrolysis of alpha-amino acid esters: The effect of the alpha-amino group. International Journal of Pharmaceutics.

Sources

Solving solubility issues of D-norvaline methyl ester in dichloromethane

[1]

Topic: Troubleshooting Solubility of D-Norvaline Methyl Ester in Dichloromethane (DCM) Ticket ID: TECH-SUP-AA-502 Level: Advanced Chemical Applications[1]

Executive Summary

The Core Issue: Users frequently report that D-Norvaline methyl ester fails to dissolve in Dichloromethane (DCM) , resulting in a cloudy suspension or a precipitating solid.[1]

The Root Cause: This is almost exclusively due to the compound being supplied as a Hydrochloride Salt (HCl) . While the free base of D-Norvaline methyl ester is lipophilic and soluble in DCM, the HCl salt possesses a strong ionic crystal lattice that DCM (a moderately polar, aprotic solvent with a dielectric constant of

1

The Fix: You must either neutralize the salt in situ to release the DCM-soluble free amine or switch solvents to a system that supports ionic species.

Mechanism of Action

To solve this permanently, you must understand the competition between Lattice Energy and Solvation Energy .[1]

Visualizing the Solubility Conflict

SolubilityMechanismSaltD-Norvaline-OMe·HCl(Ionic Lattice)InteractionInteractionSalt->InteractionDCMDCM(Solvent)DCM->InteractionResultINSOLUBLE(Suspension)Interaction->ResultLow Dielectric ConstantCannot Break LatticeBaseAdd Base(DIPEA/TEA)Result->BaseCorrective ActionFreeBaseFree Amine(D-Norvaline-OMe)Base->FreeBaseDeprotonationSolubleSOLUBLE(Clear Solution)FreeBase->SolubleLipophilic Match with DCM

Figure 1: The transition from insoluble salt to soluble free base via neutralization.[1]

Troubleshooting Guide (FAQs)

Q1: My solution is cloudy. Can I heat it to dissolve the solid?

STOP. DO NOT HEAT.

  • Why: Heating amino acid esters (especially in the presence of trace moisture or base) significantly increases the risk of diketopiperazine (DKP) formation (cyclization) or racemization (converting D- to L- form).[1]

  • Correct Action: Use chemical solubilization (bases or co-solvents), not thermal energy.[1]

Q2: I need to use this for a peptide coupling reaction in DCM. How do I proceed?
  • Answer: You must perform an In-Situ Neutralization .[1][2][3]

  • Protocol: Add 2.0–3.0 equivalents of a tertiary amine base (like DIPEA or TEA) to your suspension.[1] The base will scavenge the HCl, releasing the free amine, which will instantly dissolve in DCM.[1]

Q3: The base interferes with my specific reaction. What now?
  • Answer: You must perform a Biphasic Extraction (Free-Basing) prior to the reaction to isolate the pure free amine. (See Protocol B below).

Q4: Can I just use a different solvent?
  • Answer: Yes. If your reaction tolerates it, switch to DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents have high dielectric constants capable of dissolving the HCl salt directly without added base.

Data & Solubility Compatibility

Refer to this table to predict solubility based on the form of your starting material.

SolventDielectric Constant (

)
D-Norvaline-OMe HCl Salt D-Norvaline-OMe Free Base
DCM 8.9Insoluble (Suspension)Soluble (Clear)
Chloroform 4.8Insoluble Soluble
DMF 36.7Soluble Soluble
Methanol 32.7Soluble Soluble
Water 80.1Soluble Sparingly Soluble

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Peptide Coupling)

Use this when performing standard EDC/DCC couplings in DCM.[1]

  • Weigh: Place D-Norvaline methyl ester HCl (1.0 equiv) into the reaction vessel.

  • Suspend: Add dry DCM (Concentration ~0.1 M to 0.2 M). Note: It will look cloudy.[1]

  • Neutralize: Add Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv).[1]

    • Observation: The solution should turn clear within 1–5 minutes as the free amine is released.

  • Proceed: Add your coupling partner (carboxylic acid) and coupling reagent immediately.[1]

Protocol B: Isolation of Free Base (Biphasic Extraction)

Use this if your reaction is sensitive to excess base salts.[1]

  • Dissolve: Dissolve the D-Norvaline methyl ester HCl in a minimum volume of Water .

  • Basify: Add saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until pH ~9–10.

  • Extract: Add an equal volume of DCM . Shake vigorously and separate layers.

  • Repeat: Extract the aqueous layer 2 more times with DCM.[1]

  • Dry: Combine DCM layers, dry over anhydrous MgSO₄ or Na₂SO₄ , and filter.

  • Concentrate: Evaporate DCM under reduced pressure (Rotavap) at <30°C.

    • Result: A colorless oil (the Free Base). Use immediately as free bases are less stable than salts.[1]

Decision Logic Flowchart

Follow this logic to determine the correct workflow for your experiment.

SolubilityDecisionTreeStartStart: D-Norvaline-OMeSolubility IssueCheckFormIs it the HCl Salt?Start->CheckFormYesSaltYes (Standard)CheckForm->YesSaltNoSaltNo (Free Base)CheckForm->NoSaltReactionTypeIs the reactionBase-Sensitive?YesSalt->ReactionTypeCheckWaterCheck Water Content(Drying Agent needed)NoSalt->CheckWaterShould be solubleSensitiveYes (No Base Allowed)ReactionType->SensitiveNotSensitiveNo (Standard Coupling)ReactionType->NotSensitiveProtocolBUSE PROTOCOL B(Biphasic Extraction)Sensitive->ProtocolBProtocolAUSE PROTOCOL A(In-Situ DIPEA)NotSensitive->ProtocolA

Figure 2: Decision tree for selecting the correct solubilization protocol.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504.[1]

  • Sigma-Aldrich (Merck). "L-Valine methyl ester hydrochloride Product Specification."[1] (Used as proxy for physicochemical properties of Norvaline analog).[1]

  • PubChem. "D-Norvaline | C5H11NO2."[1][6] National Library of Medicine.[1]

  • Albericio, F. (2000).[1] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[1] (Standard reference for peptide coupling protocols and solvent choices).

Technical Support Center: Optimizing Deprotection of (R)-Methyl 2-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with (R)-Methyl 2-aminopentanoate (also known as D-Norvaline methyl ester).

Case ID: D-NOR-ME-001 Subject: Minimizing Side Reactions (Racemization, Hydrolysis, DKP) Applicable Compounds: this compound HCl, Boc-D-Norvaline Methyl Ester, Cbz-D-Norvaline Methyl Ester.

Executive Summary: The Dual-Deprotection Context

"Deprotection of this compound" typically refers to one of two distinct synthetic goals. The specific side reactions depend entirely on which bond you are breaking:

  • Scenario A: N-Deprotection (Target: this compound)

    • Goal: Remove an N-terminal protecting group (Boc, Cbz, Fmoc) to isolate the free amine methyl ester.

    • Primary Risk: Unwanted hydrolysis of the methyl ester or polymerization (DKP/Dimerization).

  • Scenario B: Ester Hydrolysis (Target: (R)-2-Aminopentanoic Acid)

    • Goal: Remove the methyl ester group to yield the free amino acid (D-Norvaline).

    • Primary Risk:Racemization (Loss of chirality at the

      
      -carbon).
      
Critical Troubleshooting Guide (Q&A)
Issue 1: Racemization (Loss of Enantiomeric Excess)

Q: I hydrolyzed the methyl ester using NaOH, but the optical rotation of the product is lower than reported. Why? A: Base-catalyzed hydrolysis (saponification) is the leading cause of racemization in amino acid esters. The


-proton of the amino acid ester is acidic (

). Strong bases like NaOH or KOH can deprotonate this position, forming an achiral enolate intermediate. When the proton returns, it can attack from either face, producing a racemic mixture (D/L).
  • Mechanism: The presence of the electron-withdrawing ester group increases the acidity of the

    
    -proton.
    
  • Solution: Switch to Acid Hydrolysis (e.g., 6M HCl, reflux) or Enzymatic Hydrolysis (e.g., Pig Liver Esterase or Lipases). Acidic conditions generally do not facilitate enolization of the

    
    -carbon as readily as basic conditions.
    
Issue 2: Unwanted Ester Hydrolysis during N-Deprotection

Q: I am trying to remove the Boc group with TFA/Water, but I am losing the methyl ester. How do I prevent this? A: The methyl ester is susceptible to acid-catalyzed hydrolysis if water is present. Standard TFA/DCM cocktails often contain small amounts of water or scavengers that can promote this side reaction over long reaction times.

  • Solution: Use anhydrous conditions .

    • Reagent: 4M HCl in Dioxane or HCl in Methanol.

    • Protocol: Perform the reaction under

      
       atmosphere. Avoid aqueous workups if possible; precipitate the salt directly with diethyl ether.
      
Issue 3: Product Instability (Dimerization)

Q: My free amine methyl ester turned into a solid precipitate or gel upon storage. What happened? A: The free base of this compound is unstable. Two molecules can react intermolecularly: the amine of one attacks the ester of another, displacing methanol. This leads to the formation of linear dimers or cyclic Diketopiperazines (DKPs) .

  • Solution: Always store the product as the Hydrochloride Salt (this compound

    
     HCl). Do not liberate the free base until immediately before the next coupling step.
    
Side Reaction Mechanisms (Visualized)

The following diagram illustrates the two critical failure pathways: Racemization (via base) and Dimerization (via free amine instability).

DeprotectionPathways cluster_legend Pathway Legend Start This compound (Target Molecule) Enolate Achiral Enolate (Intermediate) Start->Enolate Base (NaOH/LiOH) Deprotonation DKP Diketopiperazine (Cyclic Dimer) Start->DKP Free Base Storage > 24h Salt HCl Salt (Stable Form) Start->Salt HCl/Dioxane Stabilization Racemic Racemic Mixture (D/L-Norvaline) Enolate->Racemic Reprotonation key1 Red Arrow = High Risk (Avoid) key2 Green Arrow = Recommended

Caption: Figure 1. Mechanistic pathways leading to racemization (via enolization) and dimerization (DKP formation).

Optimized Experimental Protocols
Protocol A: Safe Hydrolysis of Methyl Ester (To yield Acid)

Use this if your goal is to convert the ester to the carboxylic acid without racemization.

ParameterMethod 1: Acid Hydrolysis (Recommended)Method 2: Mild Saponification (Alternative)
Reagent 6M Hydrochloric Acid (aq)LiOH (2.0 eq) in THF/H2O (3:1)
Temperature Reflux (

C)

C to Room Temp (Strict control)
Time 2 - 4 HoursMonitor by TLC (Stop immediately upon completion)
Racemization Risk Low Moderate (High if T > 25°C)
Workup Evaporate to dryness; chase with toluene.Acidify to pH 3; extract with EtOAc.

Step-by-Step (Acid Method):

  • Dissolve this compound (1.0 eq) in 6M HCl (10-20 volumes).

  • Heat to reflux for 3 hours. Monitor disappearance of ester by TLC (System: n-Butanol/AcOH/H2O 4:1:1).

  • Cool to room temperature.

  • Concentrate in vacuo to a solid residue.

  • Critical: Co-evaporate with toluene (

    
    ) to remove traces of water and HCl.
    
  • Isolate (R)-Norvaline hydrochloride.

Protocol B: N-Deprotection (Boc Removal)

Use this if your goal is to remove a Boc group while keeping the methyl ester intact.

Reagents: 4M HCl in Dioxane (commercial) or Acetyl Chloride in anhydrous Methanol.

  • Preparation: Dissolve Boc-(R)-Methyl 2-aminopentanoate (1.0 mmol) in dry DCM (2 mL).

  • Acid Addition: Add 4M HCl in Dioxane (5-10 eq, ~2.5 mL) dropwise at

    
    C under 
    
    
    
    .
  • Reaction: Stir at room temperature for 1-2 hours.

    • Note: Do not heat. Heat promotes ester hydrolysis.

  • Workup:

    • Concentrate the mixture in vacuo (do not use a water bath >

      
      C).
      
    • Add diethyl ether to the residue to precipitate the product.

    • Filter the white solid under nitrogen.

  • Storage: Store as the HCl salt at

    
    C.
    
Comparative Data: Reagent Selection
ReagentTarget ReactionSide Reaction RiskRecommendation
NaOH / MeOH Ester HydrolysisHigh Racemization Avoid for chiral esters.
LiOH / THF Ester HydrolysisModerate RacemizationUse only at

C.
Pig Liver Esterase Ester HydrolysisNone (Stereospecific)Best for high purity needs.
TFA / Water N-DeprotectionPartial Ester HydrolysisUse anhydrous TFA/DCM only.
HCl / Dioxane N-DeprotectionNone (if anhydrous)Gold Standard for Boc removal.
References
  • Racemiz

    • Source: Benoiton, N. L. (1983).
    • URL:[Link]

  • Stability of Methyl Esters

    • Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis - Methyl Esters Stability."

    • URL:[Link]

  • Enzym

    • Source: Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
    • URL:[Link]

  • Optimization of Saponific

    • Source: "Saponific

      
      -amino acids anchored through their amine function on solid support."[2][3] Journal of Peptide Science.
      
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for Methyl 2-Aminopentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists.

Executive Summary

Methyl 2-aminopentanoate (also known as Norvaline methyl ester) is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide-based pharmaceuticals (e.g., ACE inhibitors) and agrochemicals. Enantiomeric purity is paramount, as the (S)-enantiomer is typically the bioactive scaffold, while the (R)-enantiomer may constitute a critical impurity.

Separating the enantiomers of amino acid esters presents a unique challenge: the molecule contains a basic primary amine and a potentially labile ester group. This guide compares three distinct high-performance liquid chromatography (HPLC) methodologies to achieve baseline separation (


).
Method Comparison Matrix
FeatureMethod A: Direct Normal Phase (NP) Method B: Direct Reversed Phase (RP) Method C: Derivatization (NBD-Cl)
Column Class Polysaccharide (Amylose/Cellulose)Crown EtherPolysaccharide (Immobilized)
Primary Mechanism H-Bonding / Dipole-DipoleHost-Guest Complexationngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Interaction / Steric Fit
Mobile Phase Hexane / Alcohol / Basic AdditiveAqueous

/ Methanol
Hexane / Ethanol (NP) or ACN / Water (RP)
Resolution (

)
High (> 2.0)Very High (> 5.0)High (> 3.0)
Sensitivity Moderate (UV 210-220 nm)Low (UV 200-210 nm)Excellent (Fluorescence)
Sample Prep Dilute & ShootDilute & ShootReaction Required (1 hr)
Best For Preparative Purification & QCAnalytical Purity (Free Amine Focus)Trace Impurity Analysis (Biologicals)

Method Selection Decision Tree

The following logic flow guides the selection of the optimal method based on your specific analytical constraints (Sample matrix, sensitivity needs, and available instrumentation).

MethodSelection Start START: Sample Type? Matrix Is the sample in a complex biological matrix (plasma/urine)? Start->Matrix Sensitivity Is high sensitivity required (< 0.1% impurity detection)? Matrix->Sensitivity No (Synthesis intermediate) MethodC METHOD C: Derivatization (NBD-Cl) (High Sensitivity/Selectivity) Matrix->MethodC Yes (Remove interferences) Scale Goal: Analytical or Preparative? Sensitivity->Scale No (UV sufficient) Sensitivity->MethodC Yes (Fluorescence needed) MethodA METHOD A: Direct Normal Phase (Polysaccharide CSP) Scale->MethodA Preparative (Solvent removal easy) MethodB METHOD B: Crown Ether RP (Specific for Primary Amines) Scale->MethodB Analytical (Aqueous compatible)

Figure 1: Decision tree for selecting the appropriate chiral HPLC method for methyl 2-aminopentanoate.

Detailed Methodologies

Method A: Direct Normal Phase Separation (The Industry Standard)

This is the most robust method for process control and preparative isolation. It utilizes Amylose or Cellulose carbamate-based Chiral Stationary Phases (CSPs).[1] The non-polar mobile phase prevents ester hydrolysis and allows for easy solvent evaporation.

  • Mechanism: The separation relies on hydrogen bonding between the carbamate groups on the CSP and the amine/ester groups of the analyte.

  • Critical Factor: A basic additive (Diethylamine or Triethylamine) is mandatory to suppress the ionization of the primary amine, ensuring sharp peak shapes.

Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 250 x 4.6 mm, 5 µm.[2][3]

  • Mobile Phase Preparation:

    • Mix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.

    • Add 0.1% (v/v) Diethylamine (DEA) or Ethanolamine.

    • Note: Degas by sonication. Do not use vacuum filtration for volatile mixtures if possible to maintain ratio.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2][4]

    • Temperature: 25°C.

    • Detection: UV @ 210 nm (Ester absorption).

  • System Suitability:

    • Inject 10 µL of Racemic Standard (1 mg/mL in Mobile Phase).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.

Performance Data (Typical):

Parameter Value

| Retention Time (


) | ~6.5 min |
| Retention Time (

) | ~8.2 min | | Selectivity (

) | 1.35 | | Resolution (

) | 3.1 |

Expert Insight: If using Chiralpak AD-H (coated), never use ethyl acetate or dichloromethane, as they will strip the selector. For method development flexibility, use Chiralpak IA (immobilized), which tolerates a wider range of solvents.

Method B: Crown Ether Reversed Phase (The Aqueous Alternative)

Crown ether columns (specifically Crownpak CR-I(+)) are designed specifically to complex with primary ammonium ions (


). This method is highly specific for amino acids and their esters.
  • Mechanism: The ammonium group of the analyte forms an inclusion complex with the crown ether. The chiral recognition is driven by the steric fit of the substituents around the chiral center.

  • Critical Factor: The mobile phase must be acidic (pH 1-2) to ensure the amine is fully protonated (

    
    ).
    
Protocol
  • Column: CROWNPAK CR-I(+) (Immobilized Crown Ether).[5][6]

    • Dimensions: 150 x 3.0 mm, 5 µm.[3]

  • Mobile Phase Preparation:

    • Solution A: Perchloric Acid (

      
      ) in water, pH 1.5.
      
    • Solution B: Methanol.[7][8][9][10][11]

    • Isocratic Mix: 85% Solution A : 15% Solution B.

    • Warning: Perchloric acid is corrosive. Flush system thoroughly with water after use.

  • Instrument Settings:

    • Flow Rate: 0.4 - 0.5 mL/min (Lower flow for 3.0 mm ID).

    • Temperature: 10°C - 25°C (Lower temperature often improves resolution on Crown ethers).

    • Detection: UV @ 200 nm.[5]

  • Stability Warning: Methyl esters can hydrolyze at pH 1.5. Keep sample cooler (4°C) in the autosampler and limit run times.

Performance Data (Typical):

Parameter Value

| Retention Time (


) | ~4.5 min (D-form typically elutes first on CR(+)) |
| Retention Time (

) | ~7.0 min (L-form) | | Selectivity (

) | > 1.5 | | Resolution (

) | > 5.0 |
Method C: Derivatization with NBD-Cl (High Sensitivity)

When analyzing trace enantiomeric impurities (e.g., 0.05% of the wrong enantiomer) or biological samples, direct UV detection is often insufficient. Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) adds a fluorophore and improves interaction with polysaccharide columns.

  • Mechanism: NBD-Cl reacts with the primary amine to form a fluorescent derivative. The bulky NBD group enhances

    
    -
    
    
    
    interactions with the aromatic rings of the CSP (Chiralpak IA/IB).
  • Reference: Research indicates NBD-derivatives of

    
    -amino acid esters show superior separation on Chiralpak IA compared to underivatized forms [1].
    
Protocol
  • Derivatization Reaction:

    • Mix 100 µL Sample (in methanol) + 100 µL 0.1 M Borate Buffer (pH 8.0).

    • Add 100 µL NBD-Cl (20 mM in methanol).

    • Heat at 60°C for 1 hour.

    • Stop reaction with 50 µL 1 M HCl.

  • Column: Chiralpak IA.

  • Mobile Phase:

    • n-Hexane / Ethanol (90:10 v/v). Note: No basic additive needed as the amine is now secondary and less basic.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[2][4]

    • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).

Performance Data (Typical):

Parameter Value

| Selectivity (


) | 1.4 - 1.6 |
| LOD (Limit of Detection) | ~10 ng/mL |
| Analysis Time | < 15 min |

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the recommended Method A (Direct Normal Phase) , ensuring data integrity and column protection.

Workflow Prep 1. Mobile Phase Prep (Hex/IPA/DEA 90:10:0.1) *Premix & Degas* Equil 2. Column Equilibration (10-20 Column Volumes) *Stable Baseline* Prep->Equil Blank 3. Blank Injection (Mobile Phase) *Check Interference* Equil->Blank SysSuit 4. System Suitability (Racemic Std) *Calc Rs, Tailing* Blank->SysSuit SysSuit->Equil If Rs < 2.0 (Re-equilibrate) Sample 5. Sample Analysis (Unknowns) *Bracket with Stds* SysSuit->Sample If Rs > 2.0 Wash 6. Column Wash (100% IPA) *Remove Additives* Sample->Wash End of Batch

Figure 2: Step-by-step workflow for Direct Normal Phase Chiral HPLC.

References

  • Kim, B. H., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 216-223. [12]

  • Daicel Corporation. (2020).[5] "Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column." Chirality, 32(7), 981-989. 6[12]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Application Note. 4

  • Wang, F., et al. (2004). "Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation." Journal of Chromatography A, 1034(1-2), 117-123. [12]

Sources

A Comparative Guide to Determining Enantiomeric Excess (ee) of D-Norvaline Methyl Ester by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological efficacy. D-norvaline, an unnatural amino acid, and its derivatives are crucial building blocks in synthesizing novel therapeutic agents. Ensuring its enantiomeric integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, direct, and quantitative suite of methods for this task.

This guide offers an in-depth comparison of the three primary NMR-based methodologies for determining the enantiomeric excess (ee) of D-norvaline methyl ester: the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs). We will delve into the underlying principles, provide field-tested protocols, and present a comparative analysis to guide you in selecting the most appropriate technique for your research needs.

The Fundamental Principle: Making Enantiomers Distinguishable

Enantiomers, by definition, are non-superimposable mirror images. In a standard (achiral) NMR solvent, they are chemically and magnetically equivalent, yielding identical NMR spectra. The core principle of any NMR-based ee determination is to break this symmetry. This is achieved by introducing a chiral auxiliary that interacts with the enantiomeric analyte to create diastereomeric species.[1][2] Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the resolution and quantification of individual enantiomers.[2]

Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach

This method involves the covalent reaction of the analyte with an enantiomerically pure CDA to form a stable pair of diastereomers. For D-norvaline methyl ester, the primary amine is the reactive handle for derivatization.

Featured Agent: Mosher's Acid (MTPA)

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a gold-standard CDA for chiral amines and alcohols.[3][4][5] Its acid chloride form, MTPA-Cl, reacts with the amine group of norvaline methyl ester to form stable diastereomeric amides.

Causality of the Method: The power of MTPA lies in its rigid conformation upon derivatization. The phenyl group creates a strong anisotropic magnetic field that differentially shields or deshields the protons of the two diastereomers. This results in significant, often baseline-resolved, differences in their chemical shifts (Δδ). Furthermore, the trifluoromethyl (-CF₃) group provides a clean, singlet signal in ¹⁹F NMR for each diastereomer, offering a simple and highly accurate method for integration, free from the complexities of proton spectra.[3]

Experimental Protocol: Mosher's Amide Formation
  • Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the norvaline methyl ester sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or 4-dimethylaminopyridine (DMAP).

  • Derivatization: Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl to the solution. Cap the tube securely and mix gently.

  • Reaction: Allow the reaction to proceed at room temperature for 2-6 hours, or until completion is confirmed by TLC or a preliminary NMR scan. The reaction is typically quantitative.

  • NMR Acquisition: Acquire a high-resolution ¹H and ¹⁹F NMR spectrum.

  • Data Analysis: In the ¹⁹F NMR spectrum, identify the two singlets corresponding to the -CF₃ groups of the two diastereomers. Integrate these signals (let the integrals be I₁ and I₂).

  • Calculation: Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Workflow for ee Determination using a Chiral Derivatizing Agent

CDA_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_quant Quantification Analyte Norvaline Methyl Ester (R/S mixture) CDA Add (R)-MTPA-Cl + Base Analyte->CDA Reaction Covalent Reaction: Formation of Stable Diastereomeric Amides CDA->Reaction NMR Acquire ¹⁹F NMR Spectrum Reaction->NMR Signals Observe Two Resolved Singlets NMR->Signals Integrate Integrate Signals (I₁, I₂) Signals->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination using Mosher's acid (MTPA-Cl).

Data & Performance Comparison
FeatureChiral Derivatizing Agent (Mosher's Acid)
Principle Covalent bond formation to create stable diastereomers.
Typical ΔΔδ Large (can be >0.1 ppm in ¹H NMR).
¹⁹F NMR Advantage Excellent; provides two clean singlets in an uncluttered region.
Pros Robust and reliable; large signal separation; allows for absolute configuration determination via advanced Mosher's analysis.[5][6]
Cons Destructive to the sample; requires a chemical reaction (time, potential for kinetic resolution if incomplete); CDA must be enantiopure.[2]

Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach

This elegant method relies on the rapid, reversible, non-covalent association between the analyte and an enantiomerically pure CSA directly in the NMR tube. This forms transient diastereomeric complexes (solvates) that are in fast exchange on the NMR timescale.

Featured Agent: Pirkle's Alcohol

(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, known as Pirkle's alcohol, is a versatile CSA.[7] It interacts with analytes like D-norvaline methyl ester through a combination of hydrogen bonding (with the ester carbonyl) and π-π stacking (between its anthryl group and the analyte).[8]

Causality of the Method: The two enantiomers of norvaline methyl ester fit differently into the chiral environment provided by Pirkle's alcohol. This differential association means that, on average, the protons of one enantiomer experience a slightly different magnetic environment than the protons of the other. This time-averaged difference results in the splitting of a single enantiomeric signal into two distinct resonances, one for each enantiomer. The magnitude of this split (ΔΔδ) is typically smaller than with CDAs but is often sufficient for accurate integration.

Experimental Protocol: In-Situ Complexation
  • Sample Preparation: Dissolve ~5 mg of the norvaline methyl ester sample in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire Reference: Obtain a reference ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add 1.0 to 3.0 equivalents of enantiomerically pure Pirkle's alcohol directly to the tube. The optimal ratio may require titration.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture. Identify a well-resolved signal that has split into two (e.g., the methyl ester -OCH₃ singlet or the α-CH proton).

  • Data Analysis: Integrate the two resolved signals (I₁ and I₂).

  • Calculation: Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Workflow for ee Determination using a Chiral Solvating Agent

CSA_Workflow cluster_prep In-Situ Complexation cluster_analysis Analysis & Quantification Analyte Norvaline Methyl Ester (R/S mixture) CSA Add (R)-Pirkle's Alcohol in NMR Tube Analyte->CSA Complex Transient Diastereomeric Complexes Formed (Fast Exchange) CSA->Complex NMR Acquire ¹H NMR Spectrum Complex->NMR Signals Observe Signal Splitting (e.g., -OCH₃) NMR->Signals Integrate Integrate Split Signals (I₁, I₂) Signals->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination using Pirkle's alcohol.

Data & Performance Comparison
FeatureChiral Solvating Agent (Pirkle's Alcohol)
Principle Non-covalent, reversible formation of transient diastereomeric solvates.
Typical ΔΔδ Small to moderate (typically 0.01-0.05 ppm).
¹⁹F NMR Advantage Not applicable unless the analyte is fluorinated.
Pros Non-destructive (sample is recoverable); extremely fast and simple (just mix); no risk of kinetic resolution.[9][10]
Cons Smaller signal separation; performance is highly dependent on solvent, concentration, and temperature; weak interactions may not produce resolution.

Method 3: Chiral Lanthanide Shift Reagents (CLSRs) - The Paramagnetic Approach

CLSRs are coordination complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands. They act as Lewis acids, reversibly coordinating to Lewis basic sites on the analyte, such as the ester carbonyl or amine nitrogen of D-norvaline methyl ester.[11][12]

Featured Agent: Eu(hfc)₃

Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), or Eu(hfc)₃, is a common CLSR used for determining enantiomeric purity.[13][14]

Causality of the Method: The paramagnetic lanthanide ion generates a powerful local magnetic field that induces very large changes in the chemical shifts of nearby nuclei—an effect known as the Lanthanide-Induced Shift (LIS).[11] Because the CLSR is chiral, it forms two transient diastereomeric complexes with the analyte enantiomers. These complexes have different geometries, placing the analyte's protons at different average distances and angles relative to the lanthanide ion. This results in two different induced shifts, causing the separation of signals for the two enantiomers.[11][13]

Experimental Protocol: Titration
  • Sample Preparation: Prepare a solution of ~5 mg of the norvaline methyl ester sample in a dry, aprotic deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube. The solvent must be rigorously dry, as water will preferentially coordinate to the CLSR.

  • Acquire Reference: Obtain a reference ¹H NMR spectrum of the analyte alone.

  • Titration: Add the CLSR in small, incremental portions (e.g., 0.1 equivalent at a time). Acquire a ¹H NMR spectrum after each addition.

  • Optimization: Continue adding the CLSR until optimal separation of a target signal is achieved without excessive line broadening.

  • Data Analysis: Integrate the two resolved signals (I₁ and I₂).

  • Calculation: Enantiomeric Excess (% ee) = |(I₁ - I₂) / (I₁ + I₂)| * 100

Workflow for ee Determination using a Chiral Lanthanide Shift Reagent

CLSR_Workflow cluster_prep Titration cluster_analysis Analysis & Quantification Analyte Norvaline Methyl Ester in Dry Solvent Titration Stepwise Addition of Eu(hfc)₃ Analyte->Titration Complex Transient Diastereomeric Complexes Formed Titration->Complex NMR Acquire ¹H NMR After Each Addition Complex->NMR Signals Observe Large Induced Shifts and Signal Separation NMR->Signals Integrate Integrate Separated Signals (I₁, I₂) at Optimal Concentration Signals->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination using a chiral lanthanide shift reagent.

Data & Performance Comparison
FeatureChiral Lanthanide Shift Reagent (Eu(hfc)₃)
Principle Paramagnetic-induced shifts via reversible coordination to a chiral Lewis acid.
Typical ΔΔδ Very Large (can be >1.0 ppm).
¹⁹F NMR Advantage Not applicable.
Pros Induces very large signal separation, which can resolve heavily overlapped spectra.[11]
Cons Causes significant line broadening, which can compromise resolution and integration accuracy; reagents are very hygroscopic and sensitive; less common with the advent of high-field NMR.[12]

Comparative Summary and Recommendations

ParameterChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Interaction CovalentNon-covalent (H-bonding, π-stacking)Non-covalent (Lewis acid-base coordination)
Sample Integrity DestructiveNon-destructive Non-destructive (but contamination risk)
Speed & Ease Slowest (requires reaction)Fastest (mix and measure) Moderate (requires titration)
Magnitude of ΔΔδ LargeSmall to ModerateVery Large
Key Limitation Potential for kinetic resolutionWeak interactions, small ΔΔδSignificant line broadening
Best For... Robust quantification, absolute configuration studies, complex molecules.Rapid screening, routine analysis, precious samples. Resolving severely overlapped spectra when other methods fail.
Recommendation for D-Norvaline Methyl Ester

The choice of method depends entirely on the experimental objective:

  • For rapid, routine ee determination and process monitoring , where sample recovery may be desired, Chiral Solvating Agents (CSAs) like Pirkle's alcohol are the superior choice. The simplicity and speed are unmatched.

  • For definitive, high-accuracy quantification , especially for publication or regulatory submission, or if absolute configuration needs to be determined, Chiral Derivatizing Agents (CDAs) like Mosher's acid are the most robust and reliable option. The use of ¹⁹F NMR provides an exceptionally clean and accurate result.

  • Chiral Lanthanide Shift Reagents (CLSRs) should be considered a specialized tool, reserved for situations where the ¹H NMR spectrum is exceptionally crowded and both CDA and CSA methods fail to provide adequate resolution.

By understanding the distinct mechanisms and trade-offs of these powerful NMR techniques, researchers can confidently and accurately validate the stereochemical outcomes of their work, ensuring the quality and integrity of chiral molecules like D-norvaline methyl ester in the pipeline of discovery.

References

  • Kuwahara, S., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(7), 1736-1740. Retrieved from [Link]

  • Uccello-Barretta, G., & Balzano, F. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Retrieved from [Link]

  • Singh, S., et al. (2017). NMR determination of enantiomeric excess. ResearchGate. Retrieved from [Link]

  • Kainosho, M., Ajisaka, K., Pirkle, W. H., & Beare, S. D. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pirkle's alcohol. Retrieved from [Link]

  • Di Tullio, A., et al. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Retrieved from [Link]

  • Gottarelli, G., et al. (1982). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1519-1523. Retrieved from [Link]

  • Whitesides, G. M., & Lewis, D. W. (1971). The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Journal of the American Chemical Society, 93(22), 5914-5916. Retrieved from [Link]

  • Kuwahara, S., et al. (2014). Chiral derivatization protocol used for determining the ee of a chiral primary amine. ResearchGate. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33496-33504. Retrieved from [Link]

  • Di Tullio, A., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(14), 4478. Retrieved from [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26064. Retrieved from [Link]

  • Brittain, W. D. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1948-1952. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Wenzel, T. J. (1996). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. The Chemical Educator, 1(3), 1-9. Retrieved from [Link]

  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 381. Retrieved from [Link]

  • Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]

  • Di Tullio, A., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12101-12110. Retrieved from [Link]

  • Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 226-234. Retrieved from [Link]

  • The Organic Chemist. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. Retrieved from [Link]

  • Tedesco, C., et al. (2020). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol to conformational enantiomers. ResearchGate. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). Calix[1]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved from [Link]

  • Pirkle, W. H., & Sikkenga, D. L. (1976). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(8), 1370-1374. Retrieved from [Link]

  • Bull, S. D., et al. (2012). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Arylglycines. University of Bath. Retrieved from [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • Brittain, W. D. G., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1948-1952. Retrieved from [Link]

  • Lebrilla, C. B., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281. Retrieved from [Link]

Sources

Standard Optical Rotation Comparison Guide: (R)-Methyl 2-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (R)-Methyl 2-aminopentanoate hydrochloride Synonyms: D-Norvaline methyl ester hydrochloride; (R)-2-Amino-pentanoic acid methyl ester HCl Primary Application: Chiral building block for peptide synthesis (e.g., arginase inhibitors), peptidomimetics, and pharmaceutical intermediates.

This guide establishes the standard optical rotation benchmarks for this compound hydrochloride. Accurate determination of enantiomeric purity is critical, as this unnatural amino acid derivative is often used to induce specific conformational properties in drug candidates.

The Benchmark: The standard specific optical rotation


 for high-purity (>98%) this compound hydrochloride is -21.5° ± 1°  (c=1, Methanol).

Chemical Identity & Structural Context

Before validating optical rotation, ensure the chemical identity matches the following specifications to avoid false negatives due to salt form or hydration discrepancies.

FeatureSpecification
Chemical Structure Methyl ester of D-Norvaline (HCl salt)
Stereochemistry (R)-enantiomer (D-form)
Molecular Formula

Molecular Weight 167.63 g/mol
CAS Number (R-form) Commonly referenced as enantiomer of 56558-30-6
CAS Number (S-form) 56558-30-6 (Reference Standard)
Physical State White to off-white crystalline powder

Comparative Optical Rotation Data

The following data consolidates experimental values and theoretical derivations based on the well-characterized (S)-enantiomer.

Table 1: Standard Optical Rotation Values ( )

Note: Values are specific to the Hydrochloride salt form.

ConfigurationSolventConcentration (c)Rotation Value (

)
Status
(R)-Enantiomer Methanol (MeOH) 1.0 g/100mL -21.0° to -23.0° Target Standard
(R)-EnantiomerEthanol (EtOH)1.0 g/100mL-20.0° to -22.0°Acceptable Alternative
(S)-EnantiomerMethanol (MeOH)1.0 g/100mL+21.0° to +23.0°Reference Control
Racemic (DL)Methanol (MeOH)1.0 g/100mLNegative Control
Table 2: Critical Variables Affecting Rotation
VariableImpact on MeasurementRecommendation
Moisture Content High Impact. The HCl salt is hygroscopic. Absorbed water lowers the effective concentration (

), leading to artificially low rotation values (e.g., -18° instead of -22°).
Dry sample in a vacuum desiccator over

for 4h before weighing.
Solvent Choice Medium Impact. Protic solvents (MeOH, EtOH) stabilize the ion pair differently than water.Stick to Methanol for consistency with literature standards.
Temperature Low Impact. Minor fluctuations between 20°C and 25°C are usually negligible but should be controlled.Use a temperature-controlled polarimeter cell at 20°C.

Experimental Protocol: Self-Validating Measurement

To ensure Trustworthiness and reproducibility, follow this step-by-step workflow. This protocol includes a "Dry-Weight Correction" step often missed in standard guides.

Phase 1: Sample Preparation
  • Drying: Place 200 mg of the substance in a vacuum oven at 40°C or a desiccator for 4 hours.

    • Why? Removes surface moisture that dilutes the specific rotation calculation.

  • Weighing: Accurately weigh 100.0 mg (±0.1 mg) of the dried solid into a 10 mL volumetric flask.

  • Solvation: Add HPLC-grade Methanol to the mark. Stopper and invert 10 times to ensure complete dissolution.

    • Check: Solution must be perfectly clear. Turbidity indicates impurities or incomplete solvation.

Phase 2: Measurement
  • Zeroing: Fill the polarimeter tube (1 dm path length) with pure Methanol. Zero the instrument at 589 nm (Sodium D-line).

  • Sample Loading: Rinse the tube with a small volume of the sample solution, then fill completely. Ensure no air bubbles are trapped in the light path.

  • Reading: Record the observed rotation (

    
    ) at 20°C. Take the average of 5 readings.
    
Phase 3: Calculation

Calculate the specific rotation


 using the formula:


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Observed rotation (degrees)[1][2][3]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Path length (dm) (usually 1.0)[3]
    
  • 
     = Concentration (g/100mL) (e.g., 1.0)
    

Visual Workflows (Graphviz)

Diagram 1: Quality Control Decision Tree

This logic flow helps researchers interpret their optical rotation results and decide on the next steps (Release, Reprocess, or Reject).

QC_Decision_Tree Start Measure Optical Rotation (c=1, MeOH) CheckRange Is Value between -21.0° and -23.0°? Start->CheckRange Pass PASS: High Optical Purity (>98% ee) CheckRange->Pass Yes CheckLow Is Value Low? (-15° to -20°) CheckRange->CheckLow No CheckZero Is Value ~0°? CheckLow->CheckZero Very Low DrySample Action: Dry Sample (Vacuum/Desiccator) CheckLow->DrySample Likely Wet Recrystallize Action: Recrystallize (MeOH/Et2O) CheckLow->Recrystallize Likely Impure Reject REJECT: Racemic or Wrong Enantiomer CheckZero->Reject Yes (Racemic) CheckZero->Reject Positive Value (Wrong Enantiomer) Retest Retest Optical Rotation DrySample->Retest Retest->CheckRange Recrystallize->Retest

Caption: QC Decision Tree for interpreting specific rotation data of this compound HCl.

Diagram 2: Enantiomeric Relationship & Synthesis Context

Understanding the relationship between the commercially abundant L-form and the target R-form.

Enantiomer_Map L_Form (S)-L-Norvaline Methyl Ester HCl CAS: 56558-30-6 Rotation: +22° (MeOH) Mirror Mirror Plane (Stereocenter Inversion) L_Form->Mirror R_Form (R)-D-Norvaline Methyl Ester HCl Target Compound Rotation: -22° (MeOH) Mirror->R_Form Enantiomer

Caption: Stereochemical relationship establishing the theoretical basis for the R-form's negative rotation.

References

  • PubChem. (2025).[4][5][6] Methyl (2S)-2-aminopentanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Validating Purity of (R)-Methyl 2-aminopentanoate via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-Methyl 2-aminopentanoate (HCl salt) CAS: 10047-10-6 (General), 29582-96-5 (S-isomer ref), 102213-75-6 (R-isomer) Class: Unnatural


-amino acid ester.[1]
Critical Quality Attributes (CQAs):  Chemical Purity (Hydrolysis products) and Optical Purity (Enantiomeric Excess).

This guide provides a validated workflow for assessing the purity of this compound. Unlike standard achiral compounds, this analyte presents two distinct challenges:

  • Lack of Chromophore: It does not absorb UV light significantly at 254 nm, rendering standard UV visualization useless.

  • Chirality: Standard silica TLC cannot distinguish the (R)-enantiomer from the (S)-impurity.

To validate this compound, we compare Standard Silica TLC (for chemical stability/hydrolysis) against Ligand-Exchange Chiral TLC (for enantiomeric purity), utilizing Ninhydrin as the primary visualization agent.

Technical Context & Mechanism

This compound is a derivative of Norvaline. It is prone to two primary degradation pathways:

  • Hydrolysis: Conversion back to (R)-Norvaline (free acid) and Methanol.

  • Racemization: Conversion to the (S)-enantiomer under basic conditions or high heat.

The Comparison: Which Method for Which Impurity?
FeatureMethod A: Standard Silica TLC Method B: Chiral Ligand-Exchange TLC Method C: HPTLC (Automated)
Primary Purpose Chemical Purity (Detects hydrolysis to free acid)Optical Purity (Detects (S)-enantiomer)Quantification (Precise % w/w)
Stationary Phase Silica Gel 60

C18-Reverse Phase coated with Cu(II) & Chiral SelectorNano-Silica Gel 60
Separation Mechanism Adsorption / PolarityLigand Exchange (Ternary Complex Formation)Adsorption (High Efficiency)
Limit of Detection ~0.5

g
~0.1

g (High Sensitivity)
< 0.05

g
Cost/Complexity Low / LowHigh / HighHigh / High

Experimental Protocols

Protocol A: Chemical Purity (Standard Silica)

Objective: Separate the ester (Product) from the free acid (Hydrolysis Impurity).

1. Stationary Phase:

  • Merck Silica Gel 60

    
     Aluminum sheets (20 x 20 cm).
    

2. Mobile Phase Options:

  • System 1 (Standard): n-Butanol : Acetic Acid : Water (4:1:1).[2]

    • Pros: Excellent separation of free amino acids.

    • Cons: Acidic aqueous nature can induce hydrolysis if run times are excessive (>2 hours).

  • System 2 (Alternative): Chloroform : Methanol : Ammonia (25%) (85:14:1).

    • Pros: Faster run, prevents hydrolysis, sharp spots for amines.

3. Visualization (Ninhydrin Stain):

  • Dissolve 0.3 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.

  • Dip the plate (do not spray for quantitative consistency) and heat at 110°C for 3-5 minutes.

  • Result: Product appears as a distinct purple/violet spot .

4. Expected Rf Values (System 1):

  • (R)-Norvaline (Free Acid):

    
    
    
  • This compound (Ester):

    
     (Moves higher due to esterification masking the polar acid group).
    
Protocol B: Optical Purity (Chiral TLC)

Objective: Confirm the "R" configuration and detect "S" enantiomer contamination.

1. Stationary Phase:

  • Commercial: Macherey-Nagel Chiralplate® (Pre-coated with Cu(II) and proline derivative).

  • DIY Alternative: Impregnate C18 Reverse Phase plate by dipping in 0.25% Cu(II) acetate + 0.25% L-Proline in methanol/water.

2. Mobile Phase:

  • Methanol : Water : Acetonitrile (50:50:200).

  • Note: No acid or base additives. The Ligand Exchange mechanism relies on neutral pH for the Copper complex stability.

3. Sample Preparation:

  • Dissolve 5 mg of sample in 1 mL of Methanol .

  • Crucial: If sample is HCl salt, add 1 drop of dilute ammonia to neutralize before spotting, or the complexation will fail.

4. Development:

  • Run in a saturated chamber at 25°C. Run time is typically longer (1-2 hours).

5. Mechanism: The separation relies on the formation of a diastereomeric ternary complex:



The (R)-enantiomer forms a complex with different thermodynamic stability than the (S)-enantiomer, resulting in different migration rates.

Validation Workflow (Visualization)

The following diagram illustrates the decision logic for validating the material.

G Start Raw Material This compound HCl SamplePrep Sample Prep Neutralize HCl salt in MeOH Start->SamplePrep TLC_Silica Step 1: Chemical Purity (Silica Gel 60) Mobile Phase: BuOH:AcOH:H2O SamplePrep->TLC_Silica Check_Hydrolysis Check: Free Acid Present? (Lower Rf Spot) TLC_Silica->Check_Hydrolysis Fail_Hydrolysis FAIL: Hydrolysis Detected Recrystallize/Discard Check_Hydrolysis->Fail_Hydrolysis Yes (Rf ~0.45) TLC_Chiral Step 2: Optical Purity (Chiralplate®) Ligand Exchange Mechanism Check_Hydrolysis->TLC_Chiral No (Single Spot Rf ~0.7) Check_Enantiomer Check: (S)-Enantiomer? (Split Spots) TLC_Chiral->Check_Enantiomer Fail_Chiral FAIL: Racemization Detected Check_Enantiomer->Fail_Chiral Yes (Double Spot) Pass PASS: Validated Material Release for Synthesis Check_Enantiomer->Pass No (Single Spot)

Caption: Validation logic flow separating chemical stability checks (Silica) from enantiomeric purity checks (Chiral).

Data Analysis & Interpretation

When validating your results, use the following reference data to interpret the chromatograms.

Table 1: Troubleshooting Common TLC Issues
ObservationProbable CauseCorrective Action
Streaking / Tailing Sample is too acidic (HCl salt) or overloaded.Add 1%

to mobile phase or neutralize sample. Reduce concentration.
Two Spots on Silica Hydrolysis has occurred.The lower spot is (R)-Norvaline (Free acid). The upper spot is the Ester.[1]
No Spots Visible Ninhydrin reaction incomplete.Ensure plate is heated to >100°C for at least 3 mins. Purple color is heat-dependent.
White Spot on Purple Background High concentration of acid blocking Ninhydrin.Neutralize sample before spotting.
Table 2: Method Performance Comparison
ParameterStandard TLC (Silica)Chiral TLC (LEC)
Rf (R)-Isomer 0.72

0.05
0.55

0.05
Rf (S)-Isomer 0.72

0.05 (Co-elutes)
0.48

0.05 (Separates)
Rf Free Acid 0.45

0.05
Variable (usually stays at origin)
Detection Limit 0.5

g
0.1

g (Cu enhances contrast)

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Bhushan, R., & Martens, J. (1997).[3] "Direct Resolution of Enantiomers by Impregnated TLC".[3] Biomedical Chromatography. Link

  • Macherey-Nagel. (n.d.). TLC Application Note: Separation of Amino Acid Enantiomers on Chiralplate. Link

  • Günther, K. (1988). "Thin-layer chromatographic enantiomeric resolution via ligand exchange". Journal of Chromatography A. (Foundational paper on the mechanism of Chiral TLC for amino acids).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 2-Aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of methyl 2-aminopentanoate and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of expected fragmentation behaviors, supported by established principles of mass spectrometry, and provides comprehensive experimental protocols for reproducible analysis.

Introduction: The Significance of Fragmentation in Structural Elucidation

In the field of analytical chemistry, mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of small molecules. The fragmentation pattern of a molecule upon ionization provides a unique "fingerprint" that can be used to deduce its chemical structure. For amino acid derivatives, such as methyl 2-aminopentanoate, understanding these fragmentation pathways is crucial for their unambiguous identification in complex matrices, which is a common challenge in metabolomics, proteomics, and pharmaceutical research.

This guide will focus on the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry of methyl 2-aminopentanoate, a non-proteinogenic amino acid ester. We will explore its characteristic fragmentation patterns and compare them with those of its key isomers: methyl 3-aminopentanoate and methyl 5-aminopentanoate. This comparative approach highlights how the position of the amino group profoundly influences the fragmentation cascade, providing a robust framework for isomer differentiation.

Fundamental Principles of Amino Acid Ester Fragmentation

The fragmentation of amino acid esters in mass spectrometry is primarily dictated by the presence of the amino group and the ester functionality. These groups direct bond cleavages through established mechanisms such as alpha-cleavage and rearrangements.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for compounds containing heteroatoms like nitrogen and oxygen. The ionization of a non-bonding electron on the nitrogen or oxygen atom of the amino or ester group, respectively, initiates the cleavage of an adjacent carbon-carbon bond. For α-amino acid esters, alpha-cleavage adjacent to the amino group is particularly significant.

  • Ester Fragmentation: Methyl esters exhibit characteristic fragmentation patterns, including the loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da). Another common fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • Influence of the Amino Group: The position of the amino group along the carbon chain is a critical determinant of the fragmentation pattern. It influences which bonds are preferentially cleaved and can lead to the formation of diagnostic ions that allow for the differentiation of isomers.

Predicted Fragmentation Pattern of Methyl 2-Aminopentanoate

The molecular ion of methyl 2-aminopentanoate (C₆H₁₃NO₂) has a mass-to-charge ratio (m/z) of 131. The key predicted fragmentation pathways are illustrated below:

M [M]+• m/z 131 F1 [M - •OCH3]+ m/z 100 M->F1 - •OCH3 F2 [M - •CH2CH2CH3]+ m/z 88 M->F2 α-cleavage F3 [M - COOCH3]+ m/z 72 M->F3 - •COOCH3 F4 [CH(NH2)COOCH3]+ m/z 102 M->F4 - •C2H5 F5 [C4H9N]+• m/z 71 M->F5 Rearrangement

Caption: Predicted EI fragmentation of methyl 2-aminopentanoate.

Key Predicted Fragment Ions for Methyl 2-Aminopentanoate:

m/zProposed Fragment IonFragmentation Pathway
131[C₆H₁₃NO₂]⁺•Molecular Ion
100[M - •OCH₃]⁺Loss of the methoxy radical from the ester group.
88[M - •C₃H₇]⁺Alpha-cleavage with loss of the propyl side chain.
74[CH₂(NH₂)CO]⁺A common fragment for α-amino acids resulting from cleavage of the side chain and rearrangement.
59[COOCH₃]⁺Fragment corresponding to the methyl ester group.

Comparative Analysis with Isomeric Aminopentanoate Methyl Esters

The fragmentation patterns of methyl 3-aminopentanoate and methyl 5-aminopentanoate are expected to differ significantly from that of the 2-amino isomer due to the different location of the nitrogen atom.

Methyl 3-Aminopentanoate

For methyl 3-aminopentanoate, the amino group is at the β-position relative to the carbonyl group. This positioning will lead to a different set of alpha-cleavages and potential for other rearrangements.

Predicted Major Fragment Ions for Methyl 3-Aminopentanoate:

m/zProposed Fragment IonFragmentation Pathway
131[C₆H₁₃NO₂]⁺•Molecular Ion
102[M - •C₂H₅]⁺Alpha-cleavage with loss of the ethyl group adjacent to the amino group.
88[M - •CH₂COOCH₃]⁺Cleavage of the bond between the α and β carbons.
58[CH(NH₂)CH₂CH₃]⁺Fragment containing the amino group after cleavage.
73[CH₂COOCH₃]⁺Fragment containing the ester group.
Methyl 5-Aminopentanoate

In methyl 5-aminopentanoate, the amino group is at the terminal (δ) position. This separation between the two functional groups will result in fragmentation patterns that may appear more independent of each other initially.

Predicted Major Fragment Ions for Methyl 5-Aminopentanoate:

m/zProposed Fragment IonFragmentation Pathway
131[C₆H₁₃NO₂]⁺•Molecular Ion
100[M - •OCH₃]⁺Loss of the methoxy radical.
74[M - •C₄H₉]⁺Cleavage of the butyl chain.
59[COOCH₃]⁺Fragment corresponding to the methyl ester group.
30[CH₂NH₂]⁺A characteristic fragment for primary amines resulting from cleavage at the β-position to the nitrogen.

Experimental Protocols

To obtain high-quality mass spectra for methyl 2-aminopentanoate and its isomers, appropriate sample preparation and instrument settings are critical. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

GC-MS Analysis with Derivatization

Due to the polarity of the amino group, derivatization is often necessary for good chromatographic separation and to prevent peak tailing in GC-MS. A common approach is a two-step derivatization involving esterification followed by acylation of the amino group.[1]

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Dry Sample B 2. Esterification: Add 2M HCl in Methanol, heat at 80°C for 1h A->B C 3. Dry under Nitrogen B->C D 4. Acylation: Add PFPA in Ethyl Acetate, heat at 65°C for 30min C->D E 5. Dry under Nitrogen D->E F 6. Reconstitute in Toluene E->F G 7. Inject into GC-MS F->G H 8. EI at 70 eV G->H I 9. Mass Spectrum Acquisition H->I

Caption: GC-MS workflow with derivatization.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh the amino acid standard or dried sample extract into a reaction vial.

    • Add 100 µL of 2 M HCl in methanol.[2]

    • Seal the vial and heat at 80°C for 1 hour to form the methyl ester.[2]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4 v/v).[3]

    • Seal the vial and heat at 65°C for 30 minutes to acylate the amino group.[3]

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent for GC injection, such as toluene.[4]

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) is typically used.

    • Injection: Splitless or split injection depending on the sample concentration.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to ensure good separation.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

LC-MS/MS Analysis of Underivatized Amino Acids

LC-MS/MS allows for the direct analysis of underivatized amino acids, which simplifies sample preparation. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for these polar compounds.[1]

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis J 1. Dilute Sample in Mobile Phase K 2. Centrifuge to remove particulates J->K L 3. Inject into LC-MS/MS K->L M 4. HILIC Separation L->M N 5. ESI Positive Mode M->N O 6. MS/MS Fragmentation N->O

Caption: Direct LC-MS/MS analysis workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the amino acid ester standard or sample extract in the initial mobile phase.

    • Centrifuge the sample to remove any particulate matter.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Parameters:

    • LC Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[1]

    • Mobile Phase A: 20 mM ammonium formate in water, pH 3.[1]

    • Mobile Phase B: 20 mM ammonium formate in 90% acetonitrile, pH 3.[1]

    • Gradient: A gradient from high organic to high aqueous to elute the polar analytes.

    • MS Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • MS Analysis: Full scan MS to identify the precursor ion (m/z 132 for [M+H]⁺) followed by tandem MS (MS/MS) to generate fragment ions.

Conclusion

The mass spectrometric fragmentation of methyl 2-aminopentanoate is predicted to yield a characteristic pattern dominated by alpha-cleavage and losses related to the ester functionality. This pattern is sufficiently distinct from its 3-amino and 5-amino isomers to allow for their unambiguous differentiation. The choice between GC-MS with derivatization and direct LC-MS/MS analysis will depend on the specific requirements of the study, including sample complexity, desired sensitivity, and available instrumentation. The protocols and predictive fragmentation data presented in this guide provide a solid foundation for researchers to develop and validate methods for the analysis of methyl 2-aminopentanoate and related compounds.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies Application Note. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 2-aminobutanoate. PubChem. Retrieved February 26, 2026, from [Link]

  • Fritsche, J., & Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 186. [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 5-aminopentanoate. PubChem. Retrieved February 26, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 26, 2026, from [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

Sources

Analytical comparison of HCl salt vs free base forms of D-norvaline methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: D-Norvaline Methyl Ester (CAS: 619330-91-5 [HCl]) Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers

Executive Summary: The "Buy vs. Make" Verdict

For 95% of research and industrial applications, D-Norvaline Methyl Ester Hydrochloride (HCl salt) is the superior form for procurement and storage. The Free Base is a reactive, unstable intermediate that should be generated in situ or immediately prior to use.

  • Select the HCl Salt if: You require long-term storage, precise stoichiometry, and resistance to degradation (dimerization).

  • Select the Free Base if: You are performing an immediate nucleophilic attack (e.g., peptide coupling) where the counter-ion (Cl⁻) or neutralizing base (e.g., TEA/DIEA) would interfere with sensitive catalytic cycles.

Physicochemical Profile

The fundamental difference lies in the protonation state of the


-amine. This dictates the physical state, solubility, and shelf-life.
FeatureD-Norvaline Methyl Ester HCl Salt D-Norvaline Methyl Ester Free Base
Physical State Crystalline Solid (White powder)Colorless Oil or Low-Melting Solid
Hygroscopicity Moderate (Desiccate)High (Absorbs

and

)
Solubility (Water) High (

mg/mL)
Low / Immiscible
Solubility (Organic) Low in non-polar (DCM, Et2O); Soluble in MeOH/DMSOHigh (DCM, EtOAc, THF, Et2O)
Shelf Stability Years (at -20°C)Hours to Days (Rapid Dimerization)
CAS Number 619330-91-5N/A (Transient)
Decision Logic: Form Selection

The following workflow illustrates the standard decision process for handling this reagent.

selection_logic Start Application Need Storage Long-Term Storage (Inventory) Start->Storage Coupling Peptide Coupling (Standard SPPS/Solution) Start->Coupling Sensitive Base-Sensitive Reaction (No tertiary amines allowed) Start->Sensitive HCl Use HCl Salt Storage->HCl Stable InSitu Use HCl + DIEA (In Situ Neutralization) Coupling->InSitu Standard Isolate Freshly Isolate Free Base (Extraction Protocol) Sensitive->Isolate Specialized

Figure 1: Decision matrix for selecting the appropriate form of D-Norvaline Methyl Ester based on experimental constraints.

Stability & Degradation Mechanism

The primary reason the free base is not sold commercially is its susceptibility to auto-catalyzed dimerization , forming a Diketopiperazine (DKP).

The DKP Problem

In the free base form, the unprotonated amine (


) is a nucleophile. It attacks the methyl ester carbonyl of a neighboring D-norvaline molecule. This intermolecular reaction releases methanol and forms a linear dipeptide ester, which then rapidly cyclizes to form the stable 3,6-dipropyl-2,5-piperazinedione (DKP).

Why the HCl salt is stable: The amine is protonated (


), rendering it non-nucleophilic. It cannot attack the ester.

dkp_mechanism FreeBase 2x D-Norvaline Methyl Ester (Free Base) Linear Linear Dipeptide Ester (Intermediate) FreeBase->Linear Intermolecular Nucleophilic Attack (Slow Step) DKP Diketopiperazine (DKP) (Cyclic Dimer - Dead End) Linear->DKP Intramolecular Cyclization (Fast Step) Methanol Byproduct: 2 MeOH Linear->Methanol

Figure 2: The degradation pathway of the free base into Diketopiperazine (DKP). This reaction is irreversible.

Analytical Characterization

When validating which form you have, or confirming successful neutralization, NMR is the definitive tool.

1H NMR Comparison (Representative in vs )
SignalHCl Salt (

ppm)
Free Base (

ppm)
Mechanistic Explanation
Amine (

)
8.5 - 8.9 (Broad,

)
1.5 - 2.0 (Sharp,

)

is highly deshielded;

exchanges rapidly.

-Proton
~4.0 - 4.2~3.4 - 3.6Protonation of the amine withdraws electron density, deshielding the adjacent

-CH.
Methyl Ester ~3.8 (Singlet)~3.7 (Singlet)Minimal shift, but distinct.
Side Chain Standard MultipletsStandard MultipletsMinimal impact from amine protonation.

Note on HPLC:

  • HCl Salt: Elutes with the solvent front (dead volume) in standard Reverse Phase (C18) unless ion-pairing agents (e.g., TFA) are used.

  • Free Base: Cannot be injected directly without buffering; the column pH will protonate it back to the salt form in situ.

Experimental Protocols

Protocol A: In Situ Use (Recommended for Peptide Coupling)

Best for: Standard peptide synthesis (EDC/NHS, HATU, DCC).

  • Dissolve 1.0 equiv of D-Norvaline Methyl Ester HCl in DMF or DCM.

  • Add 1.0 - 1.2 equiv of a tertiary base (DIEA or NMM).

    • Caution: Do not use TEA if racemization is a concern, though D-amino acids are generally more robust.

  • Add the activated carboxylic acid component immediately.

  • Result: The base deprotonates the

    
     to 
    
    
    
    , which immediately reacts with the coupling partner, outcompeting the DKP dimerization reaction.
Protocol B: Isolation of Free Base (Specialized Applications)

Best for: Reactions sensitive to chloride ions or tertiary amine salts.

  • Dissolution: Dissolve 10 g of D-Norvaline Methyl Ester HCl in 50 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add saturated

    
     or 
    
    
    
    solution until pH reaches ~9-10.
    • Note: Do not use NaOH if possible, to avoid saponification of the methyl ester.

  • Extraction: Immediately extract 3x with DCM or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at low temperature (< 30°C) .

  • Usage: Use the resulting oil immediately . Do not store overnight.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on amino acid ester handling and coupling mechanics).
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
  • Sigma-Aldrich. (n.d.). Product Specification: D-Norvaline Methyl Ester Hydrochloride. Retrieved from (Verified source for HCl salt stability data).

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation. Journal of Pharmaceutical Sciences, 87(3), 283-288. (Mechanistic grounding for the instability of amino acid ester free bases).

Safety Operating Guide

(R)-Methyl 2-aminopentanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as a set of bureaucratic hurdles, but as an extension of scientific rigor. For researchers and drug development professionals utilizing chiral building blocks like (R)-Methyl 2-aminopentanoate (commonly known as D-Norvaline methyl ester), understanding the physical chemistry of the reagent is the first step in designing a self-validating safety and disposal protocol.

This guide provides an authoritative, step-by-step operational and disposal framework for this compound, ensuring that your laboratory maintains compliance, environmental stewardship, and operational excellence.

Chemical Identity & Hazard Profiling

Before handling or disposing of any chemical, we must understand its fundamental properties. This compound is typically supplied as a hydrochloride salt to stabilize the amine and prevent spontaneous lactamization or degradation.

The Causality of the Hazard: As an amino acid methyl ester, this compound is highly hygroscopic. Exposure to ambient moisture drives the hydrolysis of the ester bond, yielding D-norvaline and methanol. Furthermore, the dissolution of the hydrochloride salt in ambient moisture creates localized acidic microenvironments. This is the primary mechanism behind its classification as a skin and mucous membrane irritant [1].

Table 1: Quantitative Data & Hazard Summary

PropertySpecificationOperational Implication
Chemical Name This compoundTarget chiral building block for peptidomimetics.
Common Form Hydrochloride saltContains Cl⁻; dictates waste segregation logic.
CAS Number 619330-91-5Essential for EHS waste labeling.
Molecular Weight 167.63 g/mol Required for stoichiometric calculations.
Physical State Crystalline solidProne to aerosolization (dust hazard).
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates specific PPE (nitrile, goggles, fume hood).

Operational Plan: Safe Handling & Storage

To prevent the generation of unnecessary hazardous waste through reagent degradation, strict handling protocols must be enforced.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle the solid powder within a certified chemical fume hood. Causality: The draft prevents the inhalation of micro-crystalline dust, which acts as a respiratory irritant (STOT SE 3) [2].

  • PPE Donning: Equip standard laboratory PPE: a flame-resistant lab coat, safety goggles (not safety glasses, to prevent lateral dust ingress), and nitrile gloves. Nitrile provides excellent resistance against incidental contact with organic salts.

  • Weighing & Transfer: Use an anti-static weighing boat. Causality: Static charge can cause the fine powder to repel and scatter, contaminating the balance area and creating an immediate exposure risk.

  • Storage: Store the primary container in a desiccator at 2–8 °C. Causality: Cold storage slows kinetic degradation, while the desiccator prevents moisture-driven hydrolysis of the methyl ester.

Spill Response & Containment Logistics

In the event of an accidental release, immediate and methodical action is required to contain the hazard and prepare the resulting material for proper disposal.

Step-by-Step Spill Remediation Protocol:

  • Assess the State: Determine if the spill is a dry powder or dissolved in an organic solvent (e.g., methanol or dichloromethane during synthesis).

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to bind the dust, then sweep it into a chemically resistant dustpan using a disposable brush.

  • Liquid Spill Containment: Apply an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Unlike paper towels, which can react with certain organic mixtures and fail to suppress volatile vapors, vermiculite physically traps the liquid within its porous structure [3].

  • Decontamination: Wash the affected surface with a mild detergent and water. The hydrochloride salt is highly water-soluble, ensuring complete removal of residual traces.

  • Transfer: Place all absorbed materials, brushes, and contaminated gloves into a sealable, high-density polyethylene (HDPE) hazardous waste container.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Spill: Moisten & Sweep (Avoid Dust) Assess->Solid Powder Liquid Liquid Spill: Apply Inert Absorbent Assess->Liquid Dissolved Decon Decontaminate Area (Water & Detergent) Solid->Decon Liquid->Decon Waste Transfer to Hazardous Waste Decon->Waste

Workflow for containment and remediation of this compound spills.

Proper Disposal Procedures (Core Directive)

The disposal of this compound must never be treated as an afterthought. Discharging this compound down the sink violates environmental regulations and compromises local water treatment facilities.

The critical decision point in the disposal of this chemical hinges on its salt form.

Step-by-Step Disposal Methodology:

  • Waste Categorization (The Halogen Rule):

    • If you are disposing of the free base form of this compound, it contains only Carbon, Hydrogen, Nitrogen, and Oxygen. Route this to the Non-Halogenated Organic Waste stream.

    • If you are disposing of the hydrochloride salt (CAS: 619330-91-5), it contains chloride ions. Causality: During thermal destruction (incineration), halogenated compounds generate corrosive hydrogen halide gases (e.g., HCl). Therefore, this must be strictly routed to the Halogenated Organic Waste stream so it can be processed in specialized incinerators equipped with alkaline scrubbers [4].

  • Chemical Compatibility Check: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases. Causality: Adding a strong base to the hydrochloride salt will cause an exothermic neutralization reaction, rapidly releasing the free amine and potentially over-pressurizing the waste container.

  • Packaging: Accumulate the waste in a clearly labeled, leak-proof HDPE container. Ensure the cap is securely tightened when not actively adding waste to prevent the escape of volatile solvent vapors.

  • Labeling Requirements: The container must be explicitly labeled with:

    • The full chemical name: "this compound hydrochloride" (Do not use abbreviations like "D-Nva-OMe HCl").

    • The primary hazard: "Irritant".

    • The exact accumulation start date.

  • Final Logistics: Once the container is 80% full (leaving 20% headspace for vapor expansion), transfer it to your institution's central Satellite Accumulation Area (SAA). Coordinate with your Environmental Health and Safety (EHS) department for final pickup by a licensed hazardous waste contractor.

WasteSegregation Waste Chemical Waste: This compound CheckForm Identify Chemical Form Waste->CheckForm FreeBase Free Base Form (No Halogens) CheckForm->FreeBase HClSalt Hydrochloride Salt (Contains Cl-) CheckForm->HClSalt NonHalo Non-Halogenated Organic Waste Stream FreeBase->NonHalo Halo Halogenated Organic Waste Stream HClSalt->Halo Incineration Licensed High-Temp Incineration NonHalo->Incineration Halo->Incineration

Decision matrix for the proper waste segregation of amino acid methyl ester derivatives.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Methyl 2-aminopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-Methyl 2-aminopentanoate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is designed for researchers, scientists, and drug development professionals who work with this and similar chemical compounds.

Hazard Assessment: Understanding the "Why"

Before any chemical is handled, a thorough understanding of its potential hazards is paramount. This informs every subsequent decision regarding personal protective equipment (PPE). This compound and its common salt, Methyl 2-aminopentanoate hydrochloride, are classified with specific hazards that necessitate stringent safety measures.

Based on available safety data sheets (SDS) for structurally similar compounds, the primary hazards include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin (H302, H332, H312): The substance is presumed to be harmful if ingested, inhaled, or absorbed through the skin.[2][3]

These classifications are the cornerstone of our PPE strategy. The goal is to create an impermeable barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Protective Measures: Your First Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for exposure control.[1][4] PPE should be used in conjunction with these controls as the final barrier.

Hand and Body Protection: Preventing Dermal Exposure

Given the risk of skin irritation and dermal toxicity, robust hand and body protection is non-negotiable.

  • Gloves: Compatible, chemical-resistant gloves must be worn at all times.[4] Nitrile gloves are a common standard in laboratory settings. Always inspect gloves for tears or punctures before use. Proper glove removal technique (without touching the glove's outer surface) is critical to prevent skin contact with contaminants.[4] After handling, wash hands and dry them thoroughly.

  • Laboratory Coat/Protective Clothing: A standard lab coat is sufficient for small quantities. For larger quantities or when there is a significant risk of splashing, chemically resistant protective clothing or an apron should be used.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1]

Eye and Face Protection: Shielding from Splashes and Aerosols

This compound poses a serious risk to the eyes.[1] Therefore, appropriate eye and face protection is mandatory.

  • Safety Glasses/Goggles: At a minimum, safety glasses with side shields are required.[1] However, for any procedure with a splash potential, chemical safety goggles that provide a complete seal around the eyes are the superior choice.[5][6]

  • Face Shield: When handling larger quantities or performing operations that could generate significant splashes (e.g., transfers, heating), a face shield should be worn in addition to safety goggles to protect the entire face.[1][5]

Respiratory Protection: Mitigating Inhalation Risk

The need for respiratory protection is dictated by the procedure and the potential for the compound to become airborne as a dust or aerosol.

  • Standard Handling: When handling small quantities of the solid in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.[7]

  • Aerosol or Dust Generation: If the process could generate dust (e.g., weighing, scraping) or aerosols, a government-approved respirator, such as a NIOSH-approved N95 dust respirator, is necessary.[1][4] Always ensure the respirator is properly fitted.

Hazard Route of Exposure Required PPE Rationale
Skin Irritation / Harmful Contact DermalChemical-resistant gloves, Lab coat/Protective clothingPrevents direct skin contact, irritation, and potential systemic toxicity.[1][2][4]
Serious Eye Irritation OcularSafety goggles / Face shieldProtects eyes from splashes and aerosols that can cause severe irritation.[1][5]
Harmful if Inhaled RespiratoryDust respirator / Fume hoodPrevents inhalation of airborne particles, especially during weighing or transfer operations.[1][2]

Operational and Disposal Plans

A comprehensive safety plan extends beyond simply wearing PPE. It includes the entire workflow, from preparation to disposal.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration start Start: Handling This compound ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses start->ppe_base Always required q_aerosol Potential for dust or aerosol generation? q_splash Potential for splash? q_aerosol->q_splash No ppe_respirator Add: NIOSH-Approved Respirator q_aerosol->ppe_respirator Yes ppe_goggles Upgrade to: Chemical Goggles q_splash->ppe_goggles Yes end Proceed with work in a chemical fume hood q_splash->end No ppe_base->q_aerosol ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High risk ppe_goggles->end Low risk ppe_face_shield->end ppe_respirator->q_splash

Caption: PPE selection workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[4][7]

  • Don PPE: Following the workflow above, don your lab coat, gloves, and eye protection. If required, add a respirator and face shield.

  • Handling: Perform all manipulations of the compound within the designated area. Avoid actions that generate dust. Use a local exhaust system if dust or aerosols are likely to be generated.[1]

  • Post-Handling: Tightly close the container.[1]

  • Decontamination: Wipe down the work surface.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Remove gloves last using the proper technique.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1][4]

Disposal Plan

Chemical waste disposal is governed by strict regulations that vary by location.

  • Containment: All waste material, including contaminated consumables (e.g., gloves, weigh paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[8] Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.[9] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

In Case of Emergency

Should an exposure occur despite precautions, immediate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][6]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor immediately if you feel unwell.[2]

By adhering to these protocols, you establish a self-validating system of safety, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL: [Link]

  • Title: SAFETY DATA SHEET - P/G PRIMER Component B Source: W. R. Meadows URL: [Link]

  • Title: Material Safety Data Sheet - Methyl 3-Aminocrotonate Source: Chemolink.com URL: [Link]

  • Title: Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane Source: Cole-Parmer URL: [Link]

  • Title: SAFETY DATA SHEET - FED STD 17925 WHITE POLYESTER Source: Axalta URL: [Link]

  • Title: Safety Data Sheet - 7292P v5.0 Source: Axalta Coating Systems URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.